D-Glucose-d2
説明
Glucose is a simple sugar (monosaccharide) generated during phosynthesis involving water, carbon and sunlight in plants. It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis). It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes in the cellular level. Its aldohexose stereoisomer, dextrose or D-glucose, is the most commonly occurring isomer of glucose in nature. L-glucose is a synthesized enantiomer that is used as a low-calorie sweetener and laxative. The unspecified form of glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated. Glucose is listed on the World Health Organization's List of Essential Medicines, the most important medications needed in a basic health system.
D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Glucose is a natural product found in Phyllanthus sellowianus, Maclura pomifera, and other organisms with data available.
Glucose is a simple sugar monosaccharide having two isoforms, alpha and beta, with a chemical structure of C6H12O6 that acts as an energy source for both plants and animals by reacting with oxygen, generating carbon dioxide and water, and releasing energy.
Glucose is a monosaccharide containing six carbon atoms and an aldehyde group and is therefore referred to as an aldohexose. The glucose molecule can exist in an open-chain (acyclic) and ring (cyclic) form, the latter being the result of an intramolecular reaction between the aldehyde C atom and the C-5 hydroxyl group to form an intramolecular hemiacetal. In water solution both forms are in equilibrium and at pH 7 the cyclic one is the predominant. Glucose is a primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. In animals glucose arises from the breakdown of glycogen in a process known as glycogenolysis. Glucose is synthesized in the liver and kidneys from non-carbohydrate intermediates, such as pyruvate and glycerol, by a process known as gluconeogenesis.
D-Glucose is a metabolite found in or produced by Saccharomyces cerevisiae.
A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.
See also: D(+)-Glucose (alternative); L-Glucose (related); D-Glucofuranose (related) ... View More ...
Structure
3D Structure
特性
Key on ui mechanism of action |
Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity. |
|---|---|
CAS番号 |
18991-62-3 |
分子式 |
C6H12O6 |
分子量 |
182.17 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2 |
InChIキー |
GZCGUPFRVQAUEE-MOLODFKWSA-N |
異性体SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
物理的記述 |
Dry Powder; Liquid, Other Solid; NKRA; Liquid White crystalline powder; Odorless; [Acros Organics MSDS] |
溶解性 |
Soluble |
同義語 |
D-Glucopyranose-d2; Glucopyranose-d2; NSC 287045-d2; |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Glucose-d2 and its Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. Among these, deuterium-labeled glucose (D-Glucose-d2) has emerged as a powerful probe for quantifying metabolic fluxes and understanding the regulation of cellular metabolism. This technical guide provides a comprehensive overview of this compound, its various isotopologues, and their applications in metabolic research, with a particular focus on metabolic flux analysis (MFA). We will delve into the core principles of this compound tracing, present detailed experimental protocols, summarize quantitative data, and visualize key metabolic and signaling pathways.
This compound is a form of glucose where one or more hydrogen atoms are replaced with deuterium (B1214612) (²H or D), a stable isotope of hydrogen. This isotopic substitution allows researchers to track the fate of glucose molecules through various metabolic pathways using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of in vitro and in vivo studies.
Core Principles of this compound Tracing
The utility of this compound as a tracer lies in the specific metabolic reactions where the deuterium label is either retained or lost. The position of the deuterium atom(s) on the glucose molecule determines the specific metabolic pathways that can be interrogated. By analyzing the isotopic enrichment in downstream metabolites, researchers can calculate the rates (fluxes) of specific enzymatic reactions and pathways.
For instance, the deuterium atom on D-Glucose-2-d1 is lost to water during the isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P) by the enzyme phosphoglucose (B3042753) isomerase (PGI) in glycolysis. This specific loss allows for the precise quantification of the flux through this particular step. In contrast, the deuterium atoms on D-Glucose-6,6-d2 are retained through the upper part of glycolysis and can be used to trace the carbon skeleton through the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle.
Applications in Metabolic Research
This compound is a versatile tool with a broad range of applications in metabolic research, including:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic pathways in living cells and organisms. This is crucial for understanding normal physiology, identifying metabolic reprogramming in diseases like cancer, and assessing the effects of drugs on metabolism.
-
Studying Glycolysis and the Pentose Phosphate Pathway (PPP): this compound tracers are particularly well-suited for dissecting the fluxes through these central carbon metabolism pathways. The PPP is vital for producing NADPH, which is essential for antioxidant defense and biosynthesis.
-
Investigating the Tricarboxylic Acid (TCA) Cycle: By tracing the deuterium labels into TCA cycle intermediates and associated amino acids, researchers can gain insights into mitochondrial metabolism and anaplerotic fluxes.
-
Cancer Metabolism Research: Cancer cells often exhibit altered glucose metabolism, such as the Warburg effect, characterized by high rates of glycolysis. This compound can be used to quantify these metabolic shifts and identify potential therapeutic targets.
-
Neurobiology: The brain is highly dependent on glucose for energy. This compound can be used to study brain glucose metabolism in both healthy and diseased states, such as in neurodegenerative disorders.
-
In Vivo Glucose Kinetics: this compound is used in primed-constant infusion studies to measure whole-body glucose turnover, hepatic glucose production, and glucose disposal rates. This is particularly relevant in the study of diabetes and other metabolic disorders.
Quantitative Data Presentation
The primary data generated from this compound tracing experiments is the Mass Isotopomer Distribution (MID) of various metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of isotopic labels). This data is then used in metabolic models to calculate metabolic fluxes.
Table 1: Illustrative Mass Isotopomer Distribution (MID) Data from a this compound Tracing Experiment
| Metabolite | Isotopologue | Abundance in Control Cells (%) | Abundance in Treated Cells (%) | Interpretation |
| Glucose-6-Phosphate | M+0 (unlabeled) | 10.5 | 15.2 | Fraction of the pool not yet labeled. |
| M+2 (labeled) | 89.5 | 84.8 | Represents the fraction of the pool derived from the this compound tracer. | |
| Fructose-6-Phosphate | M+0 (unlabeled) | 99.8 | 99.7 | The lack of M+2 confirms the loss of deuterium at the PGI step when using a C2-labeled tracer. |
| Ribose-5-Phosphate | M+0 (unlabeled) | 25.3 | 35.1 | Reflects the contribution from unlabeled sources or pathways that lose the label. |
| M+2 (labeled) | 74.7 | 64.9 | Indicates the flux of the glucose backbone into the Pentose Phosphate Pathway. | |
| Lactate (B86563) | M+0 (unlabeled) | 5.8 | 8.2 | Unlabeled lactate from other sources. |
| M+2 (labeled) | 94.2 | 91.8 | Represents the end product of glycolysis from the labeled glucose. |
This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific this compound tracer used, the experimental system, and the treatment conditions.
Table 2: Example of Metabolic Flux Data
| Metabolic Flux | Flux in Control Cells (nmol/10^6 cells/hr) | Flux in Treated Cells (nmol/10^6 cells/hr) | % Change |
| Glucose Uptake | 150.5 ± 12.1 | 145.2 ± 10.8 | -3.5% |
| Glycolysis | 120.3 ± 9.8 | 95.7 ± 8.5 | -20.4% |
| Pentose Phosphate Pathway | 30.2 ± 3.1 | 49.5 ± 4.2 | +63.9% |
| TCA Cycle | 15.1 ± 1.5 | 12.3 ± 1.1 | -18.5% |
This table provides an example of how metabolic flux data, calculated from MID data, can be presented to compare different experimental conditions.
Experimental Protocols
A typical metabolic flux analysis experiment using this compound involves several key steps. The following protocols provide a general framework for in vitro cell culture experiments.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: On the day of the experiment, prepare the labeling medium by supplementing glucose-free cell culture medium (e.g., DMEM) with the desired concentration of this compound. It is also recommended to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose.
-
Initiation of Labeling: Aspirate the standard culture medium from the cells. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a duration sufficient to reach isotopic steady-state for the metabolites of interest. This time can range from minutes for upper glycolysis intermediates to several hours for TCA cycle intermediates.
Protocol 2: Metabolite Quenching and Extraction
This step is critical to halt all enzymatic activity and preserve the metabolic state of the cells.
-
Quenching: At the end of the labeling period, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled quenching/extraction solution, such as 80% methanol, to the cells.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Protein and Debris Removal: Vortex the tubes and centrifuge at high speed at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube. The extracts can be stored at -80°C until analysis.
Protocol 3: Analytical Methods
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Dry the metabolite extracts and derivatize them to increase their volatility. A common method is methoximation followed by silylation.
-
GC Separation: Inject the derivatized sample into a GC equipped with an appropriate column to separate the metabolites.
-
MS Analysis: The separated metabolites are ionized (typically by electron ionization) and their mass-to-charge ratio is measured by the mass spectrometer.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a solvent compatible with the LC mobile phase.
-
LC Separation: Separate the metabolites using an LC system. Hydrophilic interaction liquid chromatography (HILIC) is often used for polar metabolites.
-
MS Analysis: The eluting metabolites are ionized (commonly by electrospray ionization) and analyzed by a mass spectrometer to determine their mass isotopomer distributions.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D₂O) containing an internal standard.
-
NMR Data Acquisition: Acquire one-dimensional (1D) and/or two-dimensional (2D) NMR spectra. ¹³C-NMR is particularly useful for tracing carbon skeletons when using ¹³C-labeled glucose in conjunction with this compound.
-
Data Analysis: Analyze the NMR spectra to identify and quantify the labeled metabolites.
Visualization of Pathways and Workflows
Signaling Pathways Interrogated by this compound Tracing
While this compound does not directly measure the activity of signaling pathways, it is a powerful tool to quantify the metabolic output of these pathways. Key signaling pathways that regulate glucose metabolism, such as the Insulin, mTOR, and AMPK pathways , can be investigated by measuring the changes in metabolic fluxes in response to pathway activation or inhibition.
References
D-Glucose-d2: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-Glucose-d2, a stable isotope-labeled form of glucose. This document details its chemical properties, applications in metabolic research, and comprehensive experimental protocols for its use as a tracer in metabolomics and metabolic flux analysis.
Core Properties of this compound
This compound is a form of D-glucose where two hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612) (²H or D). This isotopic labeling makes it a powerful tool for tracing the metabolic fate of glucose in biological systems without the need for radioactive materials. The specific CAS number and molecular weight can vary depending on the position of the deuterium atoms. The most commonly referenced form is D-Glucose-6,6-d2.
| Property | Value | Citation |
| Common Name | This compound, D-Glucose-6,6-d2 | [1] |
| CAS Number | 18991-62-3 | [1][2][3][4] |
| Molecular Formula | C₆H₁₀D₂O₆ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][4][5][6][7] |
| Appearance | White solid | |
| Applications | Metabolic flux analysis, Biomolecular NMR, Clinical Mass Spectrometry, Metabolomics | [5][6] |
Applications in Metabolic Research
This compound is an invaluable tracer for quantifying the dynamics of glucose metabolism in vivo and in vitro. Its primary applications lie in:
-
Metabolic Flux Analysis (MFA): this compound is used to measure the rates (fluxes) of metabolic reactions within a biological system. This provides a dynamic snapshot of cellular metabolism that is more insightful than static measurements of metabolite concentrations.[1]
-
Quantifying Glucose Kinetics: Through techniques like primed-constant infusion, this compound allows for the accurate determination of key kinetic parameters such as the rate of glucose appearance (Ra), disappearance (Rd), and the metabolic clearance rate (MCR). This is crucial for studying metabolic diseases like diabetes and obesity.[3]
-
Tracing Metabolic Pathways: It is used to track the journey of glucose through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][7] This helps in understanding how cells reprogram their metabolism in various physiological and pathological states, such as in cancer.[4]
Experimental Protocols
The use of this compound in metabolic research involves a series of well-defined steps, from sample preparation to data analysis. Below are detailed methodologies for two common applications.
Protocol 1: In Vivo Glucose Turnover Measurement
This protocol outlines the primed-continuous infusion of this compound to measure whole-body glucose turnover.[8]
| Step | Procedure |
| 1. Subject Preparation | Subjects should fast overnight for 10-12 hours to reach a post-absorptive state. Two intravenous catheters are inserted into contralateral arm veins: one for tracer infusion and the other for blood sampling.[3] |
| 2. Tracer Preparation | A sterile stock solution of this compound (e.g., [6,6-²H₂]glucose) is prepared in saline.[3] |
| 3. Tracer Infusion | A priming bolus dose is administered to rapidly achieve a steady-state concentration of the tracer in the plasma. This is immediately followed by a continuous intravenous infusion at a constant rate.[8] |
| 4. Blood Sampling | Baseline blood samples are collected before the infusion begins. Subsequent samples are taken at regular intervals during the infusion to confirm that an isotopic steady state has been reached.[8] |
| 5. Sample Processing | Blood samples are collected in tubes containing an anticoagulant and a glycolysis inhibitor. Plasma is separated by centrifugation and stored at -80°C until analysis.[3][8] |
| 6. Mass Spectrometry Analysis | The isotopic enrichment of glucose in the plasma samples is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Protocol 2: Metabolic Flux Analysis in Cell Culture
This protocol describes the use of this compound for metabolic flux analysis in cultured mammalian cells.[1]
| Step | Procedure |
| 1. Cell Culture and Seeding | Cells are seeded in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.[9] |
| 2. Isotope Labeling Medium Preparation | A labeling medium is prepared by supplementing glucose-free medium with this compound at the desired final concentration.[9] |
| 3. Isotope Labeling | The existing medium is removed from the cells, which are then washed with sterile PBS. The pre-warmed labeling medium is then added to the cells, and they are returned to the incubator for a specific duration (typically 1-30 minutes for analyzing upper glycolysis).[1] |
| 4. Metabolism Quenching and Metabolite Extraction | The labeling medium is rapidly aspirated, and an ice-cold quenching/extraction solution (e.g., 80:20 methanol:water) is immediately added to halt all enzymatic activity. The cells are scraped into the solution, and the lysate is collected.[1][10] |
| 5. Protein and Debris Removal | The cell lysate is centrifuged at high speed at 4°C to pellet protein and cell debris. The supernatant, which contains the polar metabolites, is collected for analysis.[10] |
| 6. LC-MS Analysis | The metabolite extracts are analyzed by LC-MS to measure the isotopic enrichment in downstream metabolites, which is then used to calculate metabolic fluxes.[7] |
Quantitative Data Summary
The following table provides an example of how quantitative data from a dual-tracer study can be structured. This type of data is crucial for calculating metabolic fluxes.[6]
| Time (min) | Plasma Glucose (mg/dL) | [6,6-²H₂]-glucose Enrichment (MPE) | [1-¹³C]-glucose Concentration (µg/mL) |
| 0 | 90.5 | 0.00 | 0.00 |
| 15 | 150.2 | 1.85 | 5.21 |
| 30 | 185.6 | 1.78 | 8.93 |
| 60 | 160.1 | 1.81 | 7.54 |
| 90 | 130.8 | 1.83 | 4.12 |
| 120 | 105.3 | 1.86 | 2.05 |
MPE: Mole Percent Enrichment
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
Caption: Workflow for quantifying glucose kinetics using this compound.
Caption: Metabolic fate of this compound in central carbon metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of D-Glucose-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and detailed handling protocols for D-Glucose-d2, a stable isotope-labeled form of glucose. While not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to ensure personal safety and maintain sample integrity.[1][2]
Hazard Identification and Classification
This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3] It is a non-radioactive, stable isotope-labeled compound.[4] Health and safety data for labeled compounds are often assumed to be similar to their unlabeled counterparts.[3]
Potential Health Effects:
-
Inhalation: May cause respiratory irritation.[3]
-
Skin Contact: May cause moderate irritation.[3]
-
Eye Contact: May cause eye irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Chemical Formula | C6H10D2O6 |
| Molecular Weight | 182.17 g/mol [2] |
| Appearance | Solid[4] |
| Melting Point | 146 - 147 °C[5] |
| Solubility | Soluble in water.[6] |
Quantitative Toxicity Data
Toxicological data for this compound is not extensively available, but data for unlabeled D-Glucose is provided for reference.
| Metric | Value | Species |
| LD50 Oral | 25,800 mg/kg | Rat[3][6][7] |
Experimental Protocols: Safe Handling Procedures
The following protocols outline the recommended procedures for the safe handling of this compound in a laboratory setting.
4.1. Personal Protective Equipment (PPE)
While this compound is not considered hazardous, the use of appropriate PPE is a standard laboratory best practice to protect against contamination and accidental exposure.[1]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with side shields | ANSI Z87.1 compliant | Protects eyes from splashes or airborne particles.[1] |
| Hand Protection | Disposable Nitrile Gloves | - | Prevents direct skin contact and sample contamination.[1] |
| Body Protection | Laboratory Coat | Full-length | Shields skin and clothing from spills.[1] |
| Foot Protection | Closed-Toe Shoes | Substantial, fully enclosed | Protects feet from spills and falling objects.[1] |
4.2. General Handling Workflow
This workflow outlines the key stages of handling this compound from receipt to disposal.
General workflow for handling this compound.
4.3. Detailed Experimental Protocol for Weighing and Solution Preparation
This protocol provides a step-by-step guide for accurately weighing this compound and preparing a solution.
Materials:
-
This compound
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Appropriate solvent (e.g., deionized water)
-
Personal Protective Equipment (as specified in section 4.1)
Procedure:
-
Work Area Preparation: Ensure the weighing area is clean and free from drafts.
-
Tare the Balance: Place the weighing paper or boat on the analytical balance and tare it.
-
Weighing: Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Handle the powder gently to minimize dust formation.[1]
-
Transfer: Carefully transfer the weighed this compound into the volumetric flask.
-
Dissolution: Add a portion of the solvent to the flask and swirl gently to dissolve the solid.
-
Final Volume: Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert several times to ensure a homogenous solution.
Accidental Release and First Aid Measures
5.1. Accidental Release
-
Minor Spills: Clean up spills immediately.[8] Use dry clean-up procedures to avoid generating dust.[8][9] Sweep or vacuum the spilled material and place it in a sealed container for disposal.[8][9]
-
Major Spills: Evacuate the area.[8] Control personal contact by using appropriate protective equipment.[8]
5.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water.[2]
-
Skin Contact: Wash off with soap and plenty of water.[4]
-
Inhalation: Move the person to fresh air.[2]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and call a physician.[2]
Storage and Disposal
6.1. Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Avoid exposure to moisture and direct sunlight.[1]
6.2. Disposal
As this compound is a non-hazardous compound, disposal is generally straightforward.[1] Contaminated materials, such as gloves and weighing paper, should be disposed of in the appropriate laboratory waste stream.[1] Do not dispose of this compound down the drain.[4] Dispose of the chemical waste through a licensed and approved waste disposal company.[4]
Disposal Decision Workflow:
Disposal decision workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. isotope.com [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. carlroth.com [carlroth.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to D-Glucose-d2: Commercial Availability and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Glucose-d2, a stable isotope-labeled form of glucose, for professionals in research and drug development. This document details its commercial availability from various suppliers, outlines key experimental protocols for its use in metabolic studies, and illustrates relevant biochemical pathways.
Introduction to this compound
This compound is a form of glucose where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes it a powerful tool for tracing the metabolic fate of glucose in biological systems without the need for radioactive tracers.[1] Its primary applications are in metabolic research, particularly in studies involving glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, utilizing techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The deuterium label allows for the differentiation and quantification of exogenous versus endogenous glucose metabolism, providing critical insights into metabolic fluxes in both healthy and diseased states.[3]
Commercial Suppliers and Availability
This compound is available from several commercial suppliers in various deuterated forms, purities, and quantities. The most common commercially available form is D-Glucose-6,6-d2. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name/Isotope Position | Catalog Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | D-Glucose-6,6-d2 | Aldrich-282650 | ≥98 atom % D, ≥99% (CP) | Bulk and prepack available |
| Cambridge Isotope Laboratories, Inc. | D-Glucose (6,6-D₂, 99%) | DLM-349 | 99 atom % D, 98% Chemical Purity | 1g, 5g, 10g |
| MedChemExpress | This compound | HY-113593S | Not specified | 1mg, 5mg |
| InvivoChem | This compound | V72835 | ≥98% | Not specified |
| Santa Cruz Biotechnology | D-Glucose-3,5-d2 | sc-221713 | Not specified | Not specified |
| Eurisotop (subsidiary of CIL) | D-GLUCOSE (6,6-D2, 99%) | DLM-349 | 98% | 1g, 5g, 10g |
| NINGBO INNO PHARMCHEM CO.,LTD. | D-Glucose-6,6-d2 | Not specified | Not specified | Inquiry for details |
Note: Availability, catalog numbers, and pricing are subject to change. Please consult the respective supplier's website for the most current information.
Experimental Protocols
The use of this compound in research primarily involves tracer studies to elucidate metabolic pathways. The following are generalized protocols for common applications using mass spectrometry and NMR spectroscopy.
Cell Culture Labeling for Metabolomics (LC-MS Analysis)
This protocol is a starting point and should be optimized for specific cell lines and experimental conditions.[4]
A. Materials:
-
This compound
-
Glucose-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
B. Procedure:
-
Cell Seeding: Plate cells at a desired density in a 6-well plate and allow them to adhere and grow overnight.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of this compound and dFBS.
-
Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells and incubate for the desired time period.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with 2 mL of ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]
-
-
Protein Precipitation and Sample Preparation:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the extracts using a vacuum concentrator.[4]
-
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. The specific LC-MS/MS method, including the column, mobile phases, and mass spectrometer settings, will need to be optimized for the metabolites of interest.[4]
Sample Preparation for NMR Spectroscopy
This protocol provides a general guideline for preparing this compound samples for NMR analysis.[2]
A. Materials:
-
This compound (5-10 mg)
-
Deuterium oxide (D₂O, high purity)
-
5 mm NMR tube
B. Procedure:
-
Weigh Sample: Accurately weigh 5-10 mg of this compound.
-
Dissolve: Dissolve the sample in 0.5-0.6 mL of D₂O.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenize: Gently vortex the tube to ensure a homogeneous solution.[2]
-
Acquire NMR Data: The sample is now ready for analysis. A variety of 1D and 2D NMR experiments can be performed, such as ¹H, ¹³C, COSY, HSQC, and HMBC, to determine the structure and isotopic labeling pattern.[2][5]
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways where this compound is utilized as a tracer and a general experimental workflow.
Glycolysis and TCA Cycle Entry
Caption: Simplified overview of the glycolytic pathway and entry into the TCA cycle.
Pentose Phosphate Pathway
Caption: Key steps of the Pentose Phosphate Pathway originating from Glucose-6-Phosphate.
General Experimental Workflow for Tracer Studies
Caption: A generalized workflow for metabolic tracer experiments using this compound.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of metabolic research and drug development. Its commercial availability from a range of suppliers facilitates its use in a variety of experimental settings. The protocols and pathways outlined in this guide provide a foundational understanding for the application of this compound in tracing glucose metabolism. The detailed insights gained from such studies are crucial for advancing our understanding of metabolic diseases and for the development of novel therapeutic interventions.
References
A Technical Guide to Stable Isotope-Labeled Glucose: D-Glucose-d2 vs. 13C-Labeled Glucose
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and drug development, stable isotope-labeled glucose tracers are fundamental tools for delineating metabolic pathways, quantifying metabolic fluxes, and understanding the mechanism of action of novel therapeutics. The choice of isotopic label profoundly influences the experimental design and the nature of the data obtained. This technical guide provides an in-depth comparison of two classes of widely used glucose tracers: deuterium-labeled glucose (specifically D-Glucose-d2) and carbon-13-labeled glucose.
Core Distinctions: Structure and Isotopic Labeling
The principal difference between this compound and 13C-labeled glucose lies in the isotopic substitution within the glucose molecule.
-
This compound ([²H₂]-D-Glucose): This designation typically refers to D-glucose molecules where two hydrogen atoms (¹H) have been replaced by their stable isotope, deuterium (B1214612) (²H or D). A common and metabolically significant variant is [6,6-²H₂]glucose (also commonly referred to as this compound), where the two hydrogen atoms on the sixth carbon are replaced with deuterium. Each deuterium atom adds approximately one unit of mass to the molecule.
-
13C-Labeled Glucose: In these tracers, one or more carbon-12 atoms (¹²C) are substituted with the stable isotope carbon-13 (¹³C). The labeling can be position-specific, such as in [1-¹³C]glucose, or uniform, as in [U-¹³C₆]glucose, where all six carbon atoms are ¹³C. Each ¹³C substitution increases the molecular weight by approximately one mass unit.
This distinction in labeling dictates the primary analytical methodologies and the specific metabolic questions each tracer is best suited to answer.
Quantitative Data Summary
The selection of a tracer is often guided by its specific physical properties and the analytical precision required. The following table summarizes key quantitative data for representative examples of this compound and 13C-labeled glucose.
| Property | D-Glucose-6,6-d2 | [1-¹³C]Glucose | [U-¹³C₆]Glucose |
| Molecular Formula | C₆H₁₀D₂O₆ | ¹³CC₅H₁₂O₆ | ¹³C₆H₁₂O₆ |
| Molecular Weight ( g/mol ) | ~182.17[1] | ~181.15[2][3] | ~186.11[4] |
| Isotopic Enrichment (Typical) | ≥98 atom % D[1] | ≥99 atom % ¹³C[2] | ≥99 atom % ¹³C |
| Primary Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | NMR Spectroscopy, Mass Spectrometry (MS) |
| Key Applications | Measurement of whole-body glucose turnover and hepatic glucose production.[5] | Tracing the fate of specific carbons through metabolic pathways. | Comprehensive tracing of the carbon backbone through central carbon metabolism. |
Experimental Protocols
The successful application of these tracers is contingent on rigorous and well-defined experimental protocols.
Metabolic Flux Analysis with this compound via GC-MS
Objective: To determine glucose turnover in plasma.
Methodology: This protocol is adapted from established methods for quantifying glucose kinetics.
-
Preparation of Internal Standard and Calibration Standards:
-
Prepare an internal standard solution containing a known concentration of a different isotopically labeled glucose, such as [U-¹³C₆]glucose.
-
Create a series of calibration standards with varying known concentrations of this compound and a fixed concentration of the internal standard.
-
-
Sample Collection and Protein Precipitation:
-
Collect plasma samples from the subject.
-
To 200 µL of plasma, add a protein precipitation agent like acetonitrile (B52724) containing the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Derivatization:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to create volatile glucose derivatives suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a GC column (e.g., a TG-WAX MS column) to separate the glucose derivatives.
-
The eluent is introduced into a mass spectrometer operating in chemical ionization mode.
-
Monitor the ion currents corresponding to the specific mass-to-charge ratios (m/z) of the derivatized this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Metabolic Pathway Tracing with 13C-Labeled Glucose via NMR Spectroscopy
Objective: To quantify the relative flux of the pentose (B10789219) phosphate (B84403) pathway (PPP) versus glycolysis.
Methodology: This protocol is based on the use of [1,2-¹³C₂]glucose to differentiate between the two pathways.[6]
-
Cell Culture and Isotope Labeling:
-
Culture cells in standard medium until they reach the desired confluency (e.g., 70-80%).
-
Replace the standard medium with a glucose-free medium supplemented with a known concentration (e.g., 10 mM) of [1,2-¹³C₂]glucose and dialyzed fetal bovine serum.
-
Incubate the cells for a period sufficient to achieve isotopic steady-state (typically 8-24 hours).[7]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by placing the culture plates on ice.
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol (B129727) to the cells, scrape them, and collect the cell suspension.
-
Lyse the cells through freeze-thaw cycles.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing polar metabolites.
-
-
Sample Preparation for NMR:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in deuterium oxide (D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
For detailed analysis, a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is highly informative.[7]
-
-
Data Analysis and Pathway Elucidation:
-
Metabolism of [1,2-¹³C₂]glucose through glycolysis produces [2,3-¹³C₂]lactate.
-
The oxidative pentose phosphate pathway will result in the loss of the ¹³C at the C1 position, leading to the formation of singly labeled lactate (B86563), [3-¹³C]lactate, after further metabolism.
-
The relative abundance of these lactate isotopomers, quantifiable from the NMR spectra, provides a measure of the relative fluxes through glycolysis and the PPP.
-
Visualizations
Experimental Workflow
The general workflow for a stable isotope tracing experiment is depicted below.
Caption: A generalized workflow for metabolic analysis using stable isotope-labeled glucose.
Signaling Pathway Differentiation
The choice of a specifically labeled 13C-glucose tracer allows for the differentiation of metabolic pathways.
Caption: Differentiating glycolysis and the PPP using [1,2-¹³C₂]glucose.
Conclusion
The selection between this compound and 13C-labeled glucose is fundamentally driven by the research question at hand. This compound, particularly [6,6-²H₂]glucose, is a robust tracer for determining whole-body glucose kinetics using mass spectrometry, as the deuterium labels are not readily lost in the upper parts of glycolysis. Conversely, 13C-labeled glucose offers unparalleled insight into the specific fates of carbon atoms, making it the tracer of choice for detailed pathway analysis and flux quantification within central carbon metabolism using NMR or MS. A comprehensive understanding of their distinct properties and the associated analytical methodologies is crucial for designing insightful experiments in metabolic research and drug development.
References
- 1. D -Glucose-6,6-d2 D = 98atom , = 99 CP 18991-62-3 [sigmaaldrich.com]
- 2. D -Glucose-1-13C 13C 99atom 40762-22-9 [sigmaaldrich.com]
- 3. D-Glucose-1-13C | C6H12O6 | CID 12285878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1396-5 [isotope.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Metabolic Flux Analysis Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Metabolic Flux Analysis (MFA) using stable isotopes, a powerful technique for quantifying the rates of metabolic reactions within a biological system. By offering a window into the dynamic operations of cellular metabolism, MFA provides invaluable insights for basic research, disease understanding, and the development of novel therapeutics.
Core Principles of Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a quantitative discipline that measures the in vivo rates (fluxes) of metabolic pathways.[1] Unlike other 'omics' technologies that provide static snapshots of molecular concentrations, MFA elucidates the dynamic flow of metabolites through the intricate network of biochemical reactions that sustain cellular life.[2]
At the heart of MFA is the principle of mass balance, where, at a steady state, the rate of production of a metabolite equals its rate of consumption.[2] However, due to the complexity and interconnectivity of metabolic networks, stoichiometric balancing alone is often insufficient to determine all metabolic fluxes. To overcome this limitation, MFA employs stable isotope tracers.[2]
Stable Isotope Tracers: The most commonly used stable isotope in MFA is Carbon-13 (¹³C).[3] Other stable isotopes like Nitrogen-15 (¹⁵N) and Deuterium (²H) are also utilized.[4] These non-radioactive isotopes are incorporated into metabolic substrates, such as glucose or glutamine, which are then introduced to the biological system under investigation.[3] As these labeled substrates are metabolized, the ¹³C atoms are incorporated into downstream metabolites, creating isotopically labeled versions of these molecules.[5]
Isotopic Steady State: A crucial assumption in many MFA studies is that the system is in both a metabolic and isotopic steady state.[6] Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling pattern of these metabolites is also stable.[6] Achieving isotopic steady state typically requires culturing cells in the presence of the isotopic tracer for a sufficient duration, often several cell doubling times.[7]
Mass Isotopomer Distribution (MID): The incorporation of stable isotopes into a metabolite results in a population of molecules with different masses, known as mass isotopomers. For instance, a metabolite with three carbon atoms can exist as an unlabeled molecule (M+0), or with one (M+1), two (M+2), or three (M+3) ¹³C atoms. The relative abundance of these mass isotopomers, referred to as the Mass Isotopomer Distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9] The measured MIDs are the primary experimental data used to calculate intracellular metabolic fluxes.[10]
The ¹³C-Metabolic Flux Analysis Workflow
A typical ¹³C-MFA experiment is a multi-phased process that demands meticulous planning and execution, from the initial experimental design to the final computational analysis and biological interpretation.[7][11]
Diagram: High-Level ¹³C-MFA Experimental Workflow
Caption: A high-level workflow for a typical ¹³C-Metabolic Flux Analysis experiment.
Detailed Experimental Protocols
The success of an MFA study is critically dependent on the rigorous execution of experimental protocols. The following sections provide detailed methodologies for key steps in a ¹³C-MFA experiment with mammalian cells.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
¹³C-labeled substrate (e.g., [U-¹³C₆]-Glucose, [U-¹³C₅]-Glutamine)
-
Isotope-free medium (custom formulation matching the complete growth medium but with the unlabeled substrate replaced by the ¹³C-labeled version)
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Cell Adaptation: Culture cells in the complete growth medium for at least 24 hours to allow for adaptation and to ensure consistent metabolic activity.
-
Initiation of Labeling:
-
Aspirate the growth medium from the cells.
-
Quickly wash the cells once with pre-warmed PBS to remove any residual unlabeled medium.
-
Immediately add the pre-warmed isotope-labeled medium to the cells.
-
-
Incubation: Return the cells to the incubator and culture for a predetermined duration to achieve isotopic steady state. This is typically at least 5-6 cell doubling times.[7] For a cell line with a 24-hour doubling time, this would be approximately 5 days.
-
Monitoring: During the incubation period, monitor cell growth and key extracellular metabolite concentrations (e.g., glucose, lactate, glutamine) to confirm that the cells are at a metabolic steady state.
Protocol 2: Metabolite Quenching and Extraction
This protocol is a critical step to instantly halt all enzymatic activity, thereby preserving the in vivo metabolic state of the cells.[7]
Materials:
-
Ice-cold quenching solution: 60% methanol (B129727) supplemented with 0.85% ammonium (B1175870) bicarbonate (AMBIC), pre-chilled to -40°C.[12]
-
Ice-cold extraction solvent: 80% methanol, pre-chilled to -80°C.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching high speeds at 4°C
Procedure for Adherent Cells:
-
Quenching:
-
Remove the culture plate from the incubator.
-
Immediately aspirate the isotope-labeled medium.
-
Add a sufficient volume of the ice-cold quenching solution to cover the cell monolayer.
-
Place the plate on a pre-chilled surface (e.g., a metal block on dry ice) for 60 seconds.
-
-
Metabolite Extraction:
-
Aspirate the quenching solution.
-
Add 1 mL of ice-cold 80% methanol to the plate.
-
Using a cell scraper, scrape the cells into the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[3]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
The remaining pellet can be stored at -80°C for analysis of protein-bound amino acids.
-
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried extracts at -80°C until analysis.[3]
Protocol 3: Sample Preparation for GC-MS Analysis (Protein-Bound Amino Acids)
Analysis of protein-bound amino acids provides a time-integrated measure of metabolic fluxes.
Materials:
-
Protein pellet from Protocol 2
-
6 M Hydrochloric Acid (HCl)
-
Heating block or oven set to 100°C
-
Nitrogen gas stream or vacuum concentrator
-
Derivatization agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Pyridine
-
GC-MS vials
Procedure:
-
Protein Hydrolysis:
-
Resuspend the protein pellet in 500 µL of 6 M HCl.
-
Incubate at 100°C for 24 hours to hydrolyze the proteins into their constituent amino acids.
-
-
Drying:
-
After hydrolysis, cool the samples to room temperature.
-
Dry the samples completely under a gentle stream of nitrogen gas or using a vacuum concentrator to remove the HCl.
-
-
Derivatization: This step makes the amino acids volatile for GC analysis.
-
Resuspend the dried hydrolysate in 50 µL of pyridine.
-
Add 50 µL of the derivatization agent (MTBSTFA).
-
Incubate at 60°C for 1 hour to complete the derivatization reaction.
-
-
Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS vial.
-
The sample is now ready for injection into the GC-MS system to determine the mass isotopomer distributions of the amino acids.
-
Data Presentation: A Case Study of Cancer Cell Metabolism
The following table presents a hypothetical but representative metabolic flux map for a cancer cell line, illustrating how quantitative data from a ¹³C-MFA study can be summarized. The fluxes are normalized to the glucose uptake rate.
| Reaction | Abbreviation | Metabolic Pathway | Flux (Normalized to Glucose Uptake) | 95% Confidence Interval |
| Glucose uptake | GLC_up | - | 100.0 | - |
| Glucose-6-phosphate -> Fructose-6-phosphate | PGI | Glycolysis | 95.2 | [93.5, 96.9] |
| Glucose-6-phosphate -> 6-Phosphogluconolactone | G6PDH | Pentose Phosphate Pathway | 4.8 | [3.1, 6.5] |
| Fructose-6-phosphate -> Fructose-1,6-bisphosphate | PFK | Glycolysis | 90.1 | [88.4, 91.8] |
| Glyceraldehyde-3-phosphate -> 1,3-Bisphosphoglycerate | GAPDH | Glycolysis | 180.2 | [177.5, 182.9] |
| Pyruvate -> Lactate | LDH | Fermentation | 165.3 | [162.1, 168.5] |
| Pyruvate -> Acetyl-CoA (Mitochondrial) | PDH | TCA Cycle Entry | 14.9 | [13.2, 16.6] |
| Pyruvate -> Oxaloacetate | PC | Anaplerosis | 5.1 | [3.9, 6.3] |
| Isocitrate -> α-Ketoglutarate | IDH | TCA Cycle | 19.8 | [18.1, 21.5] |
| α-Ketoglutarate -> Succinyl-CoA | αKGDH | TCA Cycle | 18.5 | [16.9, 20.1] |
| Glutamine uptake | GLN_up | - | 25.0 | - |
| Glutamate -> α-Ketoglutarate | GLUD | Glutaminolysis | 24.5 | [22.8, 26.2] |
This table is a representative example compiled from typical findings in cancer metabolism studies and does not represent data from a single specific publication.
Visualizing Metabolic Regulation and Workflows
Visual representations are essential for understanding the complex relationships in metabolic networks and the steps involved in MFA. The following diagrams were created using the Graphviz DOT language.
Diagram: Regulation of Glycolysis by the PI3K/Akt/mTOR Pathway
Caption: The PI3K/Akt/mTOR pathway promotes glycolysis by enhancing glucose uptake and activating key enzymes.
Diagram: Simplified Central Carbon Metabolism
Caption: A simplified map of central carbon metabolism highlighting key pathways investigated in MFA.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of D-Glucose-d2 in Unraveling Central Carbon Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterium-labeled D-glucose (D-glucose-d2) in the intricate study of central carbon metabolism. This compound serves as a powerful stable isotope tracer, offering profound insights into the dynamic fluxes of metabolic pathways. This document delves into the core principles of its use, detailed experimental methodologies, quantitative data analysis, and the visualization of key metabolic and signaling pathways, equipping researchers and drug development professionals with the essential knowledge to design, execute, and interpret these powerful experiments.
Core Principles: Tracing Metabolism with Deuterium-Labeled Glucose
Stable isotope tracing is a robust technique for elucidating metabolic pathways and quantifying the rates of metabolic reactions, known as fluxes.[1] By introducing D-glucose labeled with deuterium (B1214612) (²H), a stable isotope of hydrogen, researchers can track the fate of these labeled molecules through central carbon metabolism, which encompasses glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] The choice of the specific deuterated glucose isotopologue is critical as it dictates the metabolic questions that can be addressed.
For instance, [6,6-²H₂]glucose is a preferred tracer for determining whole-body glucose turnover because the deuterium labels on the sixth carbon are less likely to be lost during metabolic cycling. In contrast, D-[2-²H]glucose is uniquely suited for probing the upper stages of glycolysis, as the deuterium on the second carbon is lost in a predictable manner during the isomerization of glucose-6-phosphate to fructose-6-phosphate.[3][4] Furthermore, combining deuterium labeling with Carbon-13 (¹³C) labeling, as in D-Glucose-¹³C₂,d₂ , allows for the simultaneous tracing of both the carbon backbone and hydrogen atoms, providing a more comprehensive view of metabolic activities.[5]
The analysis of the distribution of these isotopic labels in downstream metabolites, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a quantitative measure of the activity of different metabolic pathways.[2] This information is invaluable for understanding cellular physiology in both health and disease, and for evaluating the mechanism of action of novel therapeutics.[6]
Data Presentation: Quantitative Insights from this compound Tracing
The quantitative data derived from this compound tracer studies provide a dynamic snapshot of metabolic fluxes. Below are tables summarizing representative data from in vivo and in vitro studies, illustrating the types of quantitative information that can be obtained.
| Parameter | Tracer | Value | Species | Condition | Reference |
| Whole-Body Glucose Turnover | |||||
| Glucose Turnover Rate | [6,6-²H₂]glucose | 2.42 ± 0.11 mg/kg/min | Human | Healthy, steady state | [7] |
| Glucose Production (GP) | [6,6-²H₂]glucose | 42 ± 4 µmol/kg/min | Rat | Simultaneous infusion with [3,4-¹³C₂]glucose | [1] |
| Cerebral Glucose Metabolism | |||||
| Cerebral Metabolic Rate of Glucose (CMRGlc) | D-Glucose-6,6-d2 | 0.28 µmol/g/min | Rat | 2% isoflurane (B1672236) anesthesia | [8][9] |
| Cerebral Metabolic Rate of Glucose (CMRGlc) | D-Glucose-6,6-d2 | 0.46 µmol/g/min | Rat | Morphine infusion | [8][9] |
| Tricarboxylic Acid (TCA) Cycle Flux (VTCA) | D-Glucose-6,6-d2 | 0.6 µmol/g/min | Rat | 2% isoflurane anesthesia | [8][9] |
| Tricarboxylic Acid (TCA) Cycle Flux (VTCA) | D-Glucose-6,6-d2 | 0.96 µmol/g/min | Rat | Morphine infusion | [8][9] |
Table 1: In Vivo Quantitative Metabolic Flux Data using this compound Tracers. This table presents key metabolic rates measured in humans and rats using deuterated glucose tracers, highlighting the utility of this technique in assessing both systemic and organ-specific metabolism under different physiological states.
| Cell Line | Tracer | Relative Flux (Normalized to Glucose Uptake) | Reference |
| A549 Lung Cancer | [1,2-¹³C₂]glucose | Glycolysis: | [2] |
| Glucose -> G6P: 100 | |||
| G6P -> F6P: 85 | |||
| F6P -> Lactate: 160 | |||
| Pentose Phosphate Pathway: | |||
| G6P -> R5P: 15 | |||
| TCA Cycle: | |||
| Pyruvate -> Acetyl-CoA: 25 | |||
| Acetyl-CoA -> Citrate: 25 |
Table 2: Representative Metabolic Flux Map in a Cancer Cell Line. This table provides an example of a metabolic flux map for the A549 lung cancer cell line, as determined using ¹³C-MFA with a tracer like D-Glucose-¹³C₂,d₂. The fluxes are normalized to the glucose uptake rate, providing a clear picture of the relative activities of major metabolic pathways. Such data is crucial for identifying metabolic reprogramming in cancer and for evaluating the effects of potential drug candidates.[2]
Experimental Protocols: Methodologies for Key Experiments
Accurate and reproducible data from stable isotope tracer studies depend on meticulously executed experimental protocols. Below are detailed methodologies for in vitro cell culture experiments and in vivo studies using this compound.
In Vitro Metabolic Flux Analysis in Cell Culture
This protocol outlines the key steps for a typical metabolic flux analysis experiment using this compound in adherent cell cultures.
1. Media Preparation:
-
Start with a basal medium formulation (e.g., DMEM, RPMI-1640) that does not contain glucose.
-
Supplement the glucose-free medium with dialyzed fetal bovine serum (dFBS) to a final concentration of 10%. The use of dFBS is critical to minimize the presence of unlabeled glucose and other small molecules.
-
Dissolve the this compound tracer in the glucose-free medium to the desired final concentration (e.g., 10-25 mM).
-
Sterile-filter the complete labeling medium through a 0.22 µm filter.
2. Cell Culture and Isotopic Labeling:
-
Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of the experiment.
-
On the day of the experiment, aspirate the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant. This duration can range from minutes for upper glycolysis to several hours for downstream pathways.
3. Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a pre-chilled (-80°C) extraction solvent, typically 80% methanol (B129727) in water, to the cell monolayer.
-
Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.
-
Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the extracted metabolites. The samples can be stored at -80°C until analysis.
4. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extracts completely using a vacuum concentrator.
-
Reconstitute the dried pellets in a suitable solvent compatible with the chosen analytical platform (e.g., 50:50 acetonitrile:water for LC-MS).
In Vivo Glucose Turnover Measurement
This protocol describes a primed-continuous infusion of [6,6-²H₂]glucose to measure whole-body glucose turnover in vivo.
1. Subject Preparation:
-
Subjects are typically fasted overnight to achieve a basal metabolic state.
-
Intravenous catheters are placed for tracer infusion and blood sampling.
2. Tracer Infusion:
-
A priming dose of the [6,6-²H₂]glucose tracer is administered intravenously to rapidly achieve a steady-state concentration in the plasma.
-
This is immediately followed by a continuous infusion of the tracer at a constant rate for a predetermined period (e.g., 2-3 hours).
3. Blood Sampling:
-
Blood samples are collected at baseline (before tracer infusion) and at regular intervals during the infusion to confirm that isotopic steady state has been reached.
4. Sample Processing and Analysis:
-
Plasma is separated from whole blood by centrifugation and stored at -80°C.
-
The isotopic enrichment of glucose in the plasma samples is determined by GC-MS or LC-MS/MS.
5. Calculation of Glucose Turnover:
-
The rate of appearance (Ra) of glucose is calculated using the steady-state infusion rate of the tracer and the measured isotopic enrichment in the plasma.
Mandatory Visualizations: Diagrams of Pathways and Workflows
Visualizing the complex interplay of metabolic pathways and experimental procedures is crucial for a clear understanding. The following diagrams, created using the Graphviz DOT language, illustrate key concepts.
References
- 1. Comparison of [3,4-13C2]glucose to [6,6-2H2]glucose as a tracer for glucose turnover by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. benchchem.com [benchchem.com]
- 6. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: D-Glucose-d2 Infusion for Human Metabolic Studies
References
- 1. benchchem.com [benchchem.com]
- 2. metsol.com [metsol.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Metabolism Pathways | Cell Signaling Technology [cellsignal.com]
- 5. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
- 7. benchchem.com [benchchem.com]
- 8. metsol.com [metsol.com]
Application Notes and Protocols for Metabolic Flux Analysis in Cancer Cells using D-Glucose-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-Glucose-d2 and other deuterated glucose isotopes for metabolic flux analysis (MFA) in cancer cells. This powerful technique offers quantitative insights into the intricate reprogramming of cellular metabolism, a hallmark of cancer, enabling the identification of novel therapeutic targets and the development of pharmacodynamic biomarkers.
Core Principles and Applications
Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system.[1][2] By introducing stable isotope-labeled substrates, such as this compound, and tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate the contributions of different pathways to cellular metabolism.[3] Cancer cells are known to reprogram their metabolism to support rapid proliferation, a phenomenon often referred to as the "Warburg effect," characterized by high rates of glycolysis even in the presence of oxygen.[4][5]
This compound, with deuterium (B1214612) atoms strategically placed, is particularly useful for probing the upper stages of glycolysis.[6] The deuterium atom on the second carbon of D-[2-2H]glucose is lost during the phosphoglucose (B3042753) isomerase (PGI) reaction, which converts glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P).[6] By measuring the isotopic enrichment in G6P and its absence in F6P, the flux through this specific reaction can be quantified. This allows for a focused investigation of upper glycolysis regulation.
For a more comprehensive analysis of central carbon metabolism, doubly labeled tracers like D-Glucose-¹³C₂,d₂ can be employed. The dual labeling allows for the simultaneous tracing of carbon and hydrogen atoms, offering deeper insights into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[7] For instance, [1,2-¹³C₂]glucose is instrumental in distinguishing between glycolysis and the oxidative PPP. Glycolysis preserves both ¹³C atoms in pyruvate, while the oxidative PPP results in the loss of the C1 carbon as ¹³CO₂, leading to singly labeled metabolites.[7][8]
Core Applications in Cancer Research and Drug Development:
-
Target Identification and Validation: Quantifying pathway-specific metabolic fluxes can help identify and validate novel drug targets.[2][9]
-
Pharmacodynamic Biomarker Development: Changes in metabolic fluxes in response to drug treatment can serve as sensitive pharmacodynamic biomarkers for monitoring target engagement.[2]
-
Understanding Disease Metabolism: Characterizing the metabolic reprogramming inherent in cancer can reveal metabolic vulnerabilities that can be exploited for therapeutic intervention.[2]
Experimental Workflow and Metabolic Pathways
A typical metabolic flux experiment using a deuterated glucose tracer involves several key stages, from cell culture and isotope labeling to metabolite extraction and analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
The metabolism of this compound and [1,2-¹³C₂]glucose through glycolysis and the Pentose Phosphate Pathway generates distinct labeling patterns in downstream metabolites.
Quantitative Data Summary
Metabolic flux analysis provides quantitative data on the rates of metabolic pathways. The following tables present representative data from studies using glucose tracers in cancer cells.
Table 1: Representative Metabolic Fluxes in A549 Lung Cancer Cells. [2] Fluxes are normalized to the glucose uptake rate.
| Metabolic Pathway | Reaction | Relative Flux |
| Glycolysis | Glucose -> G6P | 100 |
| F6P -> Pyruvate | 85 | |
| Pyruvate -> Lactate | 70 | |
| Pentose Phosphate Pathway | G6P -> R5P | 15 |
| TCA Cycle | Pyruvate -> Acetyl-CoA | 10 |
| Acetyl-CoA -> Citrate | 10 | |
| Glutamine -> a-KG | 25 |
Table 2: Lactate Isotopomer Ratios in Brain Tumor Models following [1,2-¹³C₂]glucose infusion. [10] This ratio is indicative of the relative activity of the Pentose Phosphate Pathway to Glycolysis.
| Tumor Model | Tissue | [3-¹³C]lactate / [2,3-¹³C₂]lactate Ratio |
| Glioblastoma (GBM) | Tumor | 0.197 ± 0.011 |
| Surrounding Brain | 0.195 ± 0.033 | |
| Clear Cell Renal Cell Carcinoma (CCRCC) | Tumor | 0.126 |
| Surrounding Brain | 0.119 ± 0.033 |
Detailed Experimental Protocols
The following are generalized protocols for in vitro stable isotope tracing experiments using this compound.
Protocol 1: Cell Culture and Isotope Labeling
Objective: To label cancer cells with this compound to trace its metabolic fate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free cell culture medium
-
This compound
-
6-well or 10-cm cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cancer cells at a desired density in standard culture dishes and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare the this compound labeling medium by supplementing glucose-free base medium with the desired concentration of this compound. The concentration should mimic the glucose concentration in the standard culture medium.
-
Initiate Labeling:
-
Incubation: Return the plates to the incubator for a predetermined time. For analyzing upper glycolysis with this compound, labeling times are typically short, ranging from 1 to 30 minutes, to capture the isotopic steady state of early intermediates.[6] For broader metabolic analysis with other tracers, incubation can range from 6 to 24 hours to achieve isotopic steady state.[2]
Protocol 2: Metabolite Quenching and Extraction for Mass Spectrometry
Objective: To rapidly halt metabolic activity and extract intracellular metabolites for MS analysis.
Materials:
-
Ice-cold (-80°C) 80% Methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quenching:
-
Cell Lysis and Collection:
-
Protein Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.[6]
Protocol 3: Sample Preparation for NMR Analysis
Objective: To prepare extracted metabolites for NMR spectroscopy.
Materials:
-
Methanol/Chloroform/Water mixture
-
NMR tubes
-
Buffer solution (e.g., phosphate buffer with D₂O and a chemical shift reference like DSS or TSP)
Procedure:
-
Extraction: Perform a combined extraction of polar and lipophilic metabolites using a methanol/chloroform/water mixture.[11]
-
Drying: Dry the collected polar phase (aqueous layer) under vacuum or by speed-vac.
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable NMR buffer containing D₂O for the field lock and a known concentration of an internal standard for quantification.
-
NMR Analysis: Transfer the reconstituted sample to an NMR tube for spectral acquisition. 1D ¹H NMR and 2D NMR experiments like ¹H-¹³C HSQC are powerful for resolving and identifying labeled metabolites.[11]
Data Analysis and Interpretation
The analysis of mass isotopomer distributions (MIDs) from MS data or the quantification of isotopomers from NMR data is performed using specialized software. This data, along with a stoichiometric model of the metabolic network, is used to calculate the intracellular metabolic fluxes. The resulting flux map provides a quantitative snapshot of the metabolic state of the cancer cells, highlighting pathways that are upregulated or downregulated and providing valuable information for understanding cancer metabolism and developing targeted therapies.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A NMR-Based Metabolomic Approach to Investigate the Antitumor Effects of the Novel [Pt(η1-C2H4OMe)(DMSO)(phen)]+ (phen = 1,10-Phenanthroline) Compound on Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of D-Glucose-d2/Glucose Ratio in Plasma by LC-MS/MS
Abstract
This application note details a robust and precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of the D-Glucose-d2/glucose ratio in human plasma. The stable isotope-labeled 6,6-d2-glucose is commonly used as a tracer in metabolic research to study glucose turnover, particularly in the context of diabetes, obesity, and exercise physiology.[1][2][3] The described method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on an amino column and detection by tandem mass spectrometry operating in negative ion mode. This approach offers high sensitivity, specificity, and throughput for the analysis of plasma samples from clinical studies.
Introduction
The study of glucose metabolism is fundamental to understanding various physiological and pathological states. Stable isotope tracers, such as deuterium-labeled glucose, allow for the dynamic assessment of glucose kinetics in vivo.[3] By introducing a known amount of labeled glucose and measuring its dilution with endogenous glucose, researchers can calculate key parameters like glucose appearance and disappearance rates.[4] LC-MS/MS has emerged as a powerful analytical tool for these studies, offering advantages over traditional methods by enabling direct analysis with minimal sample derivatization.[5] This application note provides a detailed protocol for the quantification of the 6,6-d2-glucose to glucose ratio in human plasma.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile.[1][2]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[1][2]
LC-MS/MS Analysis
The following is a representative set of LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Luna 3 µm NH2 100A (100 x 2 mm) or equivalent amino column[1][2] |
| Mobile Phase | 85% Acetonitrile with 20 mmol/L Ammonium Acetate[1][2] |
| Flow Rate | 400 µL/min[1][2] |
| Column Temperature | 40°C[1][2] |
| Injection Volume | 5-10 µL |
| Total Run Time | 10 minutes[1][2] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Negative Ion[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Glucose: m/z 179 → 896,6-d2-Glucose: m/z 181 → 89[1][2] |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
| Desolvation Gas Flow | Optimized for the specific instrument |
Data Presentation
The performance of the method should be evaluated by assessing its linearity, precision, and accuracy. The following tables summarize typical quantitative data for this assay.
Table 1: Linearity of this compound/Glucose Ratio
| Relative Concentration Range (%) | Correlation Coefficient (r²) |
| 0 - 10 | >0.999[1][2] |
Table 2: Precision of the Peak Area Ratio Measurement
| Analyte | Imprecision (Coefficient of Variation, %) |
| This compound/Glucose | 1.20 - 8.19[1][2] |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound/glucose ratio in plasma.
Discussion
The presented LC-MS/MS method provides a reliable and efficient means of determining the this compound/glucose ratio in plasma samples. The simple protein precipitation protocol minimizes sample handling and the potential for analytical variability. The use of an amino column in the chromatographic separation effectively retains and separates the polar glucose molecules. Atmospheric pressure chemical ionization (APCI) in negative ion mode has been shown to be a robust ionization technique for this application.[1][2]
A key consideration in LC-MS/MS analysis is the potential for matrix effects, such as ion suppression, which can impact the accuracy and precision of the measurements.[1][2] It is therefore crucial to validate the method thoroughly in the matrix of interest and to employ appropriate internal standards if absolute quantification is required. For ratiometric measurements, as described here, the impact of ion suppression is often mitigated as both the analyte and the stable isotope-labeled tracer are expected to be affected similarly.
Conclusion
The described LC-MS/MS method is well-suited for high-throughput applications in clinical and metabolic research. Its simplicity, precision, and accuracy make it a valuable tool for investigating glucose kinetics and metabolism in various physiological and disease states.
References
- 1. researchgate.net [researchgate.net]
- 2. Precise determination of glucose-d(2)/glucose ratio in human serum and plasma by APCI LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.humankinetics.com [journals.humankinetics.com]
- 5. scholarworks.umt.edu [scholarworks.umt.edu]
Application Notes and Protocols for D-Glucose-d2 Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of D-Glucose-d2, a stable isotope-labeled glucose, in various biological matrices. The protocols are intended for use in metabolic research, pharmacokinetic studies, and other applications where the tracing of glucose metabolism is required.
Introduction
This compound is a valuable tracer for studying glucose metabolism, including pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and gluconeogenesis.[1][2] Accurate quantification of this compound and its metabolites in biological samples is crucial for obtaining reliable data. The choice of sample preparation technique is critical and depends on the biological matrix, the analytical method employed (LC-MS/MS or GC-MS), and the specific research question.[3][4] Proper sample handling is paramount to prevent isotopic exchange and ensure the integrity of the results.[3]
Comparative Overview of Sample Preparation Methods
The selection of a sample preparation method can significantly impact the accuracy and precision of this compound analysis. The following table summarizes common techniques and their suitability for different analytical platforms.
| Method | Biological Matrix | Analytical Platform | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Plasma, Serum, Urine | LC-MS/MS | Simple, fast, and inexpensive.[5] | May not remove all interfering matrix components, leading to potential ion suppression.[4] |
| Filtration | Urine, Plasma (after PPT) | LC-MS/MS | Removes particulates that can clog LC columns.[5] | Does not remove dissolved matrix components.[5] |
| Solid Phase Extraction (SPE) | Plasma, Urine | LC-MS/MS, GC-MS | Provides cleaner extracts than PPT, reducing matrix effects. | More time-consuming and expensive than PPT; requires method development. |
| Derivatization (Oximation followed by Silylation or Acetylation) | Plasma, Tissue, Urine | GC-MS | Increases volatility and thermal stability of glucose for GC analysis.[4][6] | Requires additional sample handling steps; potential for incomplete derivatization.[6] |
Experimental Protocols
Sample Preparation from Plasma/Serum for LC-MS/MS Analysis
This protocol describes a simple protein precipitation method for the extraction of this compound from plasma or serum.
Materials:
-
Plasma or serum samples
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching 14,000 x g at 4°C
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.[4][7]
-
Add 200 µL of ice-cold acetonitrile to the sample.[4]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[4]
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.[4][7]
Sample Preparation from Tissue for LC-MS/MS Analysis
This protocol details the extraction of this compound from tissue samples.
Materials:
-
Tissue samples
-
Liquid nitrogen
-
Pre-chilled (-20°C) extraction solvent (e.g., 80% methanol (B129727) or acetonitrile)[3]
-
Bead beater or mechanical homogenizer
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds at 4°C
Procedure:
-
Immediately after collection, flash-freeze the tissue sample in liquid nitrogen to halt enzymatic activity.[3]
-
In a pre-chilled tube, add the frozen tissue and the cold extraction solvent.[3]
-
Homogenize the tissue using a bead beater or other mechanical homogenizer until completely lysed.[3]
-
Centrifuge the homogenate at high speed at 4°C to pellet tissue debris.[3]
-
Carefully collect the supernatant for subsequent LC-MS/MS analysis.[3]
Sample Preparation from Urine for LC-MS/MS Analysis
For urine samples, a simple dilution and filtration step is often sufficient.
Materials:
-
Urine sample
-
Deionized water
-
0.2 µm syringe filter
-
Syringe
-
HPLC vial
Procedure:
-
Obtain a clean mid-stream urine specimen.[8]
-
Centrifuge the urine sample to pellet any sediment.
-
Dilute the supernatant with deionized water as needed to bring the glucose concentration within the linear range of the assay.
-
Filter the diluted urine through a 0.2 µm syringe filter directly into an HPLC vial.
Derivatization for GC-MS Analysis
This protocol describes a two-step derivatization (oximation followed by silylation) for the analysis of this compound by GC-MS. This is applicable to dried extracts from plasma, tissue, or urine.
Materials:
-
Dried sample extract
-
Hydroxylamine (B1172632) hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry.
-
Oximation: Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine to the dried extract.
-
Incubate at 90°C for 30 minutes.
-
Cool the sample to room temperature.
-
Silylation: Add 80 µL of BSTFA + 1% TMCS.
-
Incubate at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound analysis from literature.
| Parameter | Plasma | Urine | Tissue | Method | Reference |
| Linear Range | 0-10% relative concentration | - | - | LC-MS/MS | [7] |
| Imprecision (CV%) | 1.20-8.19% | - | - | LC-MS/MS | [7] |
| Ion Suppression | ~55% | - | - | LC-MS/MS | [7] |
Note: Quantitative data for this compound is not always explicitly reported separately from total glucose. The values presented are indicative of the performance of the analytical methods.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key metabolic pathways where this compound is utilized as a tracer and a general experimental workflow for its analysis.
Caption: Glycolysis Pathway Tracing with this compound.
Caption: Pentose Phosphate Pathway with this compound.
Caption: Gluconeogenesis Pathway Overview.
Caption: General Experimental Workflow for this compound Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. restek.com [restek.com]
- 7. Precise determination of glucose-d(2)/glucose ratio in human serum and plasma by APCI LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urine testing for diabetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Glucose Kinetics Using D-Glucose-d2 Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of in vivo glucose kinetics is crucial for understanding the pathophysiology of metabolic diseases such as diabetes and obesity, and for evaluating the efficacy of novel therapeutic interventions. Stable isotope tracers, particularly Deuterated Glucose (D-Glucose-d2 or [6,6-²H₂]glucose), provide a safe and powerful method for dynamically measuring glucose metabolism. The primed-constant infusion of this compound, coupled with mass spectrometry, enables the precise determination of key kinetic parameters, including the rate of glucose appearance (Ra), the rate of glucose disappearance (Rd), and the metabolic clearance rate (MCR).[1] This document offers a detailed guide for conducting in vivo glucose kinetic studies using a this compound tracer, covering experimental design, protocols, data analysis, and visualization of relevant pathways.
Principle of the Method
The methodology is founded on the tracer dilution principle.[1] By infusing this compound at a known, constant rate, it mixes with the body's endogenous glucose pool. At a metabolic steady state, where plasma glucose concentration is constant, the rate of glucose appearance equals the rate of glucose disappearance.[1] The extent to which the tracer is diluted by endogenously produced glucose allows for the calculation of the total rate of glucose appearance in the circulation.[1]
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data and typical infusion parameters for in vivo studies using this compound in healthy, post-absorptive adult humans. These values can serve as a reference for experimental design.
Table 1: Typical Infusion Parameters for this compound Studies
| Parameter | Typical Value/Range | Unit | Reference |
| Tracer | [6,6-²H₂]glucose | - | [2][3] |
| Priming Bolus Dose | 14.0 | µmol/kg | [2] |
| Constant Infusion Rate | 11.5 | µmol/kg/hr | [2] |
| Infusion Duration | 120 - 140 | min | [2] |
Table 2: Expected Glucose Kinetic Rates in Healthy, Post-Absorptive Adults
| Parameter | Typical Value/Range | Unit | Reference |
| Glucose Turnover Rate (Ra) | 2.42 ± 0.11 | mg/kg/min | [4][5] |
| Glucose Oxidation Rate | 1.34 ± 0.08 | mg/kg/min | [4][5] |
| Glucose Clearance Rate | 3.04 ± 0.17 | ml/kg/min | [4][5] |
| Glucose Recycling | ~24.7 | % | [4][5] |
Experimental Protocols
This section provides a detailed methodology for a primed-constant infusion of this compound to measure glucose kinetics.
Protocol 1: In Vivo Glucose Turnover Measurement in Humans
1. Subject Preparation:
-
Subjects should fast overnight for 10-12 hours to reach a post-absorptive state.[1][6] Water is permitted.
-
On the morning of the study, insert two intravenous catheters into contralateral arm veins: one for the infusion of this compound and the other for blood sampling.[1]
2. This compound Tracer Preparation:
-
Stock Solution: Prepare a sterile stock solution of [6,6-²H₂]glucose in saline. The concentration will depend on the desired infusion rate and the specifications of the infusion pump.
-
Priming Dose: The priming dose is calculated to rapidly bring the plasma glucose enrichment to the expected steady-state level.[1][6]
-
Infusion Solution: Prepare the tracer solution for the constant infusion pump.[1]
3. Infusion and Sampling Procedure:
-
Baseline Sampling: Collect baseline blood samples at -15 and 0 minutes before starting the infusion to determine background glucose concentration and isotopic enrichment.[1]
-
Priming Dose Administration: Administer the priming bolus of [6,6-²H₂]glucose.[6]
-
Constant Infusion: Immediately following the priming dose, begin the continuous intravenous infusion of [6,6-²H₂]glucose at a constant rate.[6]
-
Steady-State Blood Sampling: After an equilibration period (typically 90-120 minutes) to ensure isotopic steady-state, collect blood samples at regular intervals (e.g., every 10 minutes for the last 30 minutes of the infusion).[2][3]
4. Sample Handling and Analysis:
-
Blood Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and a glycolysis inhibitor (e.g., sodium fluoride).[1]
-
Plasma/Serum Preparation: Immediately place the samples on ice. Centrifuge the samples at 4°C to separate plasma or serum.[1]
-
Storage: Store the plasma/serum at -80°C until analysis.[1]
-
Measurement of Isotopic Enrichment: The isotopic enrichment of this compound in plasma samples is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7][8] This involves protein precipitation, and for GC-MS, derivatization of glucose to a more volatile compound.[7][8]
Calculations of Glucose Kinetics
At isotopic and metabolic steady state, the following equations are used:
-
Rate of Appearance (Ra): Ra (mg/kg/min) = Infusion Rate (mg/kg/min) / MPE Where:
-
Infusion Rate is the known rate of this compound infusion.
-
MPE is the Mole Percent Excess of this compound in plasma at steady state, expressed as a fraction.[1]
-
-
Rate of Disappearance (Rd): At steady state, Rd = Ra.
-
Metabolic Clearance Rate (MCR): MCR (ml/kg/min) = Rd (mg/kg/min) / Plasma Glucose Concentration (mg/ml)
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. metsol.com [metsol.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Determination of glucose turnover and glucose oxidation rates in man with stable isotope tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Precise determination of glucose-d(2)/glucose ratio in human serum and plasma by APCI LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Deuterium metabolic imaging with D-Glucose-d2 for in vivo studies.
Application Notes: Deuterium (B1214612) Metabolic Imaging with D-Glucose-d2
Principle of the Method
Deuterium Metabolic Imaging (DMI) is an emerging, non-invasive magnetic resonance (MR) modality that enables the in vivo tracking of metabolic pathways.[1][2] The technique utilizes substrates enriched with the stable, non-radioactive deuterium (²H) isotope. When a deuterated substrate like this compound is introduced, its uptake, transport, and conversion into downstream metabolites can be spatially and dynamically mapped using 3D MR spectroscopic imaging (MRSI).[2]
The most commonly used tracer, [6,6'-²H₂]glucose (herein referred to as this compound), allows for the specific investigation of energy metabolism pathways.[1] The deuterium atoms on the sixth carbon of the glucose molecule are transferred to pyruvate (B1213749) during glycolysis. From pyruvate, the deuterium label can be incorporated into lactate (B86563) via the enzyme lactate dehydrogenase or enter the tricarboxylic acid (TCA) cycle, leading to the labeling of glutamate (B1630785) and glutamine (Glx).[3][4] By measuring the relative signals of deuterated glucose, lactate, and Glx, DMI provides a detailed picture of active glucose metabolism, including glycolysis and oxidative phosphorylation.[3][5]
Caption: Metabolic fate of deuterium from this compound.
Applications in Research and Drug Development
DMI with this compound is a powerful tool for investigating diseases characterized by altered metabolism.
-
Oncology: Cancer cells often exhibit reprogrammed metabolism known as the "Warburg effect," characterized by high rates of glycolysis even in the presence of oxygen.[3] DMI can detect this phenomenon by measuring a substantially increased lactate/Glx ratio in tumors compared to healthy tissue, providing a non-invasive biomarker for tumor aggressiveness and response to therapy.[3][6]
-
Neurology & Stroke: Glucose is the primary fuel for the brain.[7] DMI allows for the assessment of cerebral glucose metabolism in various neurological disorders. In post-stroke studies in mice, DMI has revealed dynamic changes in metabolism, such as a significant increase in lactate formation 48 hours after the event and reduced glutamate/glutamine production at 11 days, offering insights into tissue viability and recovery.[5]
-
Metabolic Diseases: The technique can be applied to study dysregulation of glucose metabolism in conditions like diabetes.[8] By tracing the flux of glucose into different pathways, researchers can investigate insulin (B600854) resistance and the metabolic effects of therapeutic interventions in various tissues.[8]
Generalized In Vivo Experimental Workflow
A typical DMI study involves three main stages: substrate administration, a metabolic uptake period, and data acquisition.[2] The substrate can be administered orally or via intravenous infusion, with oral delivery being a practical option for glucose.[2] Dynamic scans can track metabolite formation over time, while steady-state scans provide a snapshot of metabolism after a set uptake period.[2]
Caption: General experimental workflow for an in vivo DMI study.
Protocols: In Vivo DMI with this compound
This section provides a generalized protocol for performing a DMI study in humans or animals, based on common practices in the literature. Specific parameters should be optimized for the scanner, species, and research question.
Protocol 1: DMI of Human Brain at 7T
1. Subject Preparation:
-
Subjects should fast for at least 6 hours prior to the study.
-
Obtain informed consent and screen for MR safety.
-
Position the subject comfortably in the scanner to minimize motion.
2. Baseline Imaging:
-
Acquire a high-resolution anatomical 3D ¹H-MR image (e.g., MPRAGE) for anatomical reference.[1]
-
Perform a baseline scan to measure the natural abundance deuterium signal.[4]
3. Tracer Administration:
-
Administer this compound orally. A common dose is 0.75 g per kg of body weight.[3][4] The glucose is typically dissolved in water.
4. DMI Data Acquisition:
-
Begin acquiring 3D ²H-MRSI data immediately after or shortly after glucose ingestion to capture the dynamic metabolic process.
-
Acquisition can continue for 90-120 minutes to observe the peak glucose signal (~80 minutes post-ingestion) and the subsequent rise in metabolite signals.[4]
-
Example Acquisition Parameters (7T):
5. Data Processing and Analysis:
-
Perform spectral fitting on the acquired ²H-MRSI data for each voxel to quantify the signal from deuterated water (HDO), glucose, lactate, and Glx.[2]
-
Generate metabolic maps by overlaying the quantified metabolite signals onto the anatomical ¹H images.
-
Calculate metabolic ratios (e.g., Lactate/Glx) for regions of interest.
Protocol 2: DMI in a Post-Stroke Mouse Model
1. Animal Preparation:
-
Induce stroke model (e.g., transient middle cerebral artery occlusion, tMCAO) in mice.[5]
-
Allow for the desired recovery period (e.g., 48 hours or 11 days).[5]
-
Anesthetize the animal and maintain body temperature throughout the imaging session.
2. Tracer Administration:
-
Administer this compound via intravenous infusion.
-
A solution of 1M glucose can be infused at a variable speed to achieve a target dose (e.g., 1.95 g/kg over 125 minutes).[5]
3. DMI Data Acquisition:
-
Acquire baseline scans before starting the infusion.
-
Acquire steady-state scans starting 90 minutes after the beginning of the infusion to assess active metabolism.[5]
-
Example Acquisition Parameters:
-
Use an MR scanner with a high-field magnet suitable for rodent imaging.
-
Employ an appropriate ²H coil.
-
Acquire 3D ²H-MRSI data covering the entire brain.
-
4. Data Analysis:
-
Process the data as described in the human protocol.
-
Compare metabolite levels and ratios between the lesioned hemisphere and the contralateral control hemisphere.[5]
-
Analyze changes in metabolic maps at different time points post-stroke.[5]
Quantitative Data Summary
The following tables summarize quantitative findings from DMI studies using deuterated glucose.
Table 1: Comparison of Deuterated Glucose Tracers in the Human Brain [3][4]
| Metabolite | Signal Ratio (glucose-d7 vs. glucose-d2) at 100-120 min |
| Deuterated Water (HDO) | 1.8 ± 0.3 |
| Glutamate/Glutamine (Glx) | 1.7 ± 0.3 |
| Lactate | 1.6 ± 0.3 |
| Data from a study at 7T following oral ingestion of 0.75 g/kg of the respective tracer. |
Table 2: Key Metabolic Rates in the Healthy Human Brain [9]
| Parameter | Gray Matter (GM) | White Matter (WM) | Whole Brain |
| Tmax (Glucose Transport) | 3.8 (relative units) | 4.6 (relative units) | 4.1 (relative units) |
| CMRGlc (Glucose Consumption) | 2.5x higher than WM | - | - |
| VTCA (TCA Cycle Flux) | 1.7x higher than WM | - | - |
| Ratio VTCA / CMRGlc | - | - | 1.7 |
| Aerobic Glycolysis (%) | - | - | ~16% |
Table 3: Post-Stroke Metabolic Changes in Mouse Brain [5]
| Metabolite | 48 Hours Post-Stroke (Lesion vs. Control) | 11 Days Post-Stroke (Lesion vs. Control) |
| Lactate Formation | Increased (p < 0.05) | Not significantly different |
| Glutamate/Glutamine (Glx) Production | Not significantly different | Reduced (p < 0.05) |
Alternative Tracer: 2-Deoxy-2-[²H₂]-d-glucose (2-DG-d2)
An alternative to this compound is its analog, 2-deoxy-2-[²H₂]-d-glucose (2-DG-d2).[10][11] Similar to the PET tracer [¹⁸F]FDG, 2-DG-d2 is taken up by cells and phosphorylated by hexokinase. However, it cannot be further metabolized in glycolysis and becomes trapped intracellularly.[12][13] This allows DMI with 2-DG-d2 to specifically map glucose uptake without ionizing radiation, providing a powerful tool for applications where measuring uptake is the primary goal.[10][11]
Caption: Metabolic trapping of 2-DG-d2 for imaging glucose uptake.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]
- 3. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose‐d2 and Glucose‐d7 Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose-d2 and Glucose-d7 Ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo imaging of cerebral glucose metabolism informs on subacute to chronic post-stroke tissue status – A pilot study combining PET and deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative mapping of key glucose metabolic rates in the human brain using dynamic deuterium magnetic resonance spectroscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing with D-Glucose-d2 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing is a powerful technique to elucidate the metabolic fate of nutrients within cells. D-Glucose-d2, a non-radioactive, stable isotope-labeled form of glucose, serves as a tracer to investigate central carbon metabolism. By replacing specific hydrogen atoms with deuterium (B1214612), researchers can track the glucose molecule and its downstream metabolites through various pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. This document provides detailed protocols for using this compound in cell culture experiments for metabolic flux analysis, offering insights into cellular physiology in both healthy and diseased states.[1][2]
Core Principles of this compound Tracing
The utility of this compound as a tracer depends on the position of the deuterium labels. For instance, in this compound-2, the deuterium on the second carbon is lost during the phosphoglucose (B3042753) isomerase (PGI) reaction in glycolysis, which involves an enediol intermediate that exchanges the hydrogen at the C2 position with a proton from water.[3] This specific loss allows for the quantification of flux through the PGI reaction.[3] In contrast, tracers like D-Glucose-6,6-d2 retain their deuterium labels through glycolysis, and the labeled acetyl-CoA can then be tracked through the TCA cycle.[1] The choice of the specific this compound isotopologue is therefore critical and depends on the biological question being addressed.
Experimental Protocols
A typical stable isotope labeling experiment in cell culture involves several key stages: cell culture and media preparation, isotope labeling, rapid quenching of metabolism, and metabolite extraction.[1][3]
Protocol 1: Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cells in a 6-well plate format and can be adapted for other formats or suspension cells.[3]
Materials:
-
Basal medium deficient in glucose (e.g., DMEM, Gibco #A1443001)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (specific isotopologue as required)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Standard cell culture plates and equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent on the day of the experiment.[3][4][5]
-
Prepare Labeling Medium: On the day of the experiment, prepare the labeling medium. Supplement the glucose-free basal medium with the desired final concentration of this compound (typically 5-25 mM, matching the concentration in standard growth medium) and dialyzed FBS.[6][7] It is recommended to use dialyzed FBS to minimize the presence of unlabeled glucose and other small molecules.[1][7] Warm the medium to 37°C.
-
Initiate Labeling:
-
Incubation: Return the plates to the incubator for a predetermined time. The labeling duration can range from minutes to hours, depending on the metabolic pathway of interest and the turnover rate of the metabolites being studied.[1][3] For analyzing upper glycolysis, labeling times are typically short (1-30 minutes).[3] For tracking label incorporation into the TCA cycle, longer time points (e.g., 4 hours) may be necessary.[8]
Protocol 2: Metabolism Quenching and Metabolite Extraction
This step is critical for halting all enzymatic activity to preserve the metabolic state of the cells at the time of collection.[3]
Materials:
-
Ice-cold 0.9% NaCl or PBS
-
Liquid nitrogen or a dry ice/ethanol bath
-
Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol (B129727) / 20% water)[5]
-
Cell scrapers
-
Microcentrifuge tubes
Procedure for Adherent Cells:
-
Quenching:
-
Place the culture plate on dry ice or in a dry ice/ethanol bath.[4]
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular labeled glucose.[4] Aspirate the wash solution completely.
-
Alternatively, snap-freeze the cells by adding liquid nitrogen directly to the plate.[9][10]
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled 80% methanol to each well.[11]
-
Use a cell scraper to scrape the cells into the methanol.[9][11]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]
-
Vortex the samples and centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the metabolites for analysis.[6] The samples can be stored at -80°C until analysis.[9]
-
Procedure for Suspension Cells:
-
Quenching:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells at a low speed (e.g., 500 x g) for a short duration at 4°C.[4]
-
Aspirate the supernatant and wash the cell pellet with ice-cold PBS.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in the pre-chilled extraction solvent and proceed as described for adherent cells.
-
Data Presentation
The following tables provide typical quantitative parameters for this compound tracing experiments.
Table 1: Typical Cell Seeding Densities
| Plate Format | Seeding Density (cells/well) | Approximate Cell Number at Harvest |
| 6-well | 2.5 x 10^5 - 5 x 10^5 | 1 x 10^6 - 2 x 10^6 |
| 12-well | 1 x 10^5 - 2 x 10^5 | 0.5 x 10^6 - 1 x 10^6 |
| 24-well | 0.5 x 10^5 - 1 x 10^5 | 0.2 x 10^6 - 0.5 x 10^6 |
| 10 cm dish | 2 x 10^6 - 4 x 10^6 | 8 x 10^6 - 10 x 10^7 |
Table 2: Recommended Labeling Times for Different Metabolic Pathways
| Metabolic Pathway | Recommended Labeling Time | Rationale |
| Glycolysis | 1 - 30 minutes | Rapid turnover of glycolytic intermediates.[3] |
| Pentose Phosphate Pathway | 30 minutes - 4 hours | Slower flux compared to glycolysis. |
| TCA Cycle | 1 - 24 hours | Allows for label incorporation and equilibration within the cycle.[8] |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Overview of the experimental workflow for stable isotope tracing with this compound.
Metabolic Pathways
Glycolysis and Pentose Phosphate Pathway
The initial steps of glucose metabolism involve its conversion to glucose-6-phosphate, which can then enter either glycolysis or the pentose phosphate pathway.[12]
Caption: Entry of this compound into glycolysis and the pentose phosphate pathway.
Tricarboxylic Acid (TCA) Cycle
Pyruvate derived from glycolysis can be converted to acetyl-CoA and enter the TCA cycle in the mitochondria.
Caption: Tracing of this compound derived carbons through the TCA cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Khan Academy [khanacademy.org]
Application Notes and Protocols for the GC-MS Analysis of D-Glucose-d2 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of metabolic pathways and the quantification of metabolite turnover. D-Glucose-d2 ([2-²H]glucose) is a specialized tracer used to investigate specific aspects of glucose metabolism. Its unique property—the loss of the deuterium (B1214612) label at a key enzymatic step—provides a powerful method for dissecting the initial stages of glycolysis. This application note provides detailed protocols for the analysis of this compound and its primary metabolite, glucose-6-phosphate, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined here are intended to guide researchers in developing robust and reliable analytical workflows for metabolic flux analysis.
Principle of this compound Tracing
The utility of this compound as a tracer lies in the metabolic fate of the deuterium atom on the second carbon. Upon entering a cell, glucose is phosphorylated by hexokinase to form glucose-6-phosphate (G6P). The subsequent reaction in glycolysis is the isomerization of G6P to fructose-6-phosphate (B1210287) (F6P), a reaction catalyzed by phosphoglucose (B3042753) isomerase (PGI). During this isomerization, the hydrogen (or deuterium) atom at the C2 position is exchanged with a proton from the surrounding aqueous environment.[1] This targeted loss of the deuterium label is the key feature of this compound tracing. By quantifying the isotopic enrichment in G6P and its absence in F6P and subsequent glycolytic intermediates, researchers can precisely measure the flux through the PGI reaction. This makes this compound an excellent tool for studying the regulation of upper glycolysis.
Experimental Protocols
A critical aspect of analyzing polar and non-volatile compounds like glucose and its phosphorylated metabolites by GC-MS is the need for chemical derivatization to increase their volatility.[2][3] The following protocols describe a comprehensive workflow from sample preparation to GC-MS analysis.
Protocol 1: Plasma Sample Preparation
This protocol details the extraction of glucose and its metabolites from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (B52724), ice-cold
-
Internal standard solution (e.g., ¹³C₆-Glucose)[4]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Procedure:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 800 µL of ice-cold acetonitrile to precipitate proteins.[4]
-
Add the internal standard solution to the mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to complete dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
Protocol 2: Derivatization
This two-step derivatization protocol involves oximation followed by silylation to produce volatile and thermally stable derivatives suitable for GC-MS analysis.
Materials:
-
Dried sample extract from Protocol 1
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Heating block or oven
Procedure:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample extract.
-
Vortex thoroughly to dissolve the residue.
-
Incubate at 60°C for 60 minutes to perform the oximation reaction.
-
Cool the samples to room temperature.
-
Add 80 µL of MSTFA with 1% TMCS to each sample.
-
Vortex thoroughly.
-
Incubate at 60°C for 30 minutes for the silylation reaction.[5]
-
Cool the samples to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial with a microinsert.
Protocol 3: GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized glucose and its metabolites. These may require optimization based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless[6]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 180°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
SIM Mode: Monitor specific m/z values for unlabeled and labeled glucose and its metabolites to enhance sensitivity and specificity.[6]
-
Full Scan Mode: Acquire data over a mass range (e.g., m/z 50-600) for qualitative analysis and identification of unknown metabolites.
-
Data Presentation
Quantitative analysis of this compound and its metabolites involves monitoring specific mass fragments of their derivatives. The tables below provide a template for summarizing the quantitative data obtained from a typical GC-MS analysis in SIM mode. The exact m/z values will depend on the derivatization method used. For trimethylsilyl (B98337) (TMS) derivatives, characteristic fragments are often monitored.
Table 1: Monitored Ions for Quantitative Analysis of TMS-derivatized Glucose and Glucose-6-Phosphate
| Analyte | Isotope | Monitored Ion (m/z) | Fragment Identity |
| D-Glucose | Unlabeled (M+0) | 319 | [M-CH₃]⁺ of penta-TMS-glucose |
| This compound | Labeled (M+1) | 320 | [M-CH₃]⁺ of penta-TMS-glucose-d2 |
| Glucose-6-Phosphate | Unlabeled (M+0) | 457 | [M-CH₃]⁺ of hexa-TMS-G6P |
| Glucose-6-Phosphate-d1 | Labeled (M+1) | 458 | [M-CH₃]⁺ of hexa-TMS-G6P-d1 |
| ¹³C₆-Glucose (IS) | Labeled (M+6) | 325 | [M-CH₃]⁺ of penta-TMS-¹³C₆-glucose |
Table 2: Representative Quantitative Results
| Sample ID | Analyte | Retention Time (min) | Peak Area | Concentration (µg/mL) | Isotopic Enrichment (%) |
| Control 1 | D-Glucose | 17.5 | 1.2 x 10⁷ | 90.5 | 0.0 |
| Treated 1 | D-Glucose | 17.5 | 1.1 x 10⁷ | 85.3 | 4.8 |
| Control 1 | G6P | 21.2 | 8.5 x 10⁵ | 5.2 | 0.0 |
| Treated 1 | G6P | 21.2 | 1.5 x 10⁶ | 9.1 | 2.3 |
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the GC-MS analysis of this compound and its metabolites.
Metabolic Pathway of this compound
Caption: Metabolic fate of the deuterium label from this compound in upper glycolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. Extraction, derivatisation and GC-MS/MS analysis of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 5. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Resolution NMR Spectroscopy for the Analysis of D-Glucose-d2 Labeling
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structures and investigating metabolic pathways. The use of stable isotope-labeled molecules, such as D-Glucose deuterated at specific positions (D-Glucose-d2), significantly enhances the specificity and sensitivity of NMR experiments. By strategically incorporating deuterium (B1214612) (²H or D) labels into glucose, researchers can trace its metabolic fate, quantify pathway fluxes, and probe enzymatic reaction mechanisms with high precision. Deuterium's low natural abundance (0.01%) ensures that signals from the labeled substrate are detected with minimal background interference.[1]
These application notes provide detailed methodologies and protocols for the detection and analysis of this compound using a suite of modern NMR techniques. They are intended for researchers, scientists, and drug development professionals engaged in metabolic studies.
Key NMR Techniques for Labeled Glucose Analysis
The analysis of this compound can be approached using direct detection of the ²H nucleus or by observing the effects of deuterium substitution on ¹H and ¹³C spectra.
-
¹H NMR Spectroscopy : This is one of the most straightforward methods to confirm the position of deuterium labeling. In a ¹H NMR spectrum, a proton signal will be absent at the site of deuteration. This "disappearance" of a signal provides unambiguous evidence of the label's position. The simplicity of this technique makes it an excellent first step in the analysis.[2]
-
²H NMR Spectroscopy : Direct detection of the deuterium nucleus provides a quantitative measure of deuterium incorporation at specific molecular positions.[3][4] While powerful, ²H NMR spectra can have lower resolution compared to ¹H spectra. To overcome this, chemical derivatization of glucose to its monoacetone derivative can be employed to achieve fully resolved resonances for all deuterium positions.[3][5]
-
¹³C NMR Spectroscopy : Deuterium labeling influences the ¹³C spectrum in two ways. First, the one-bond coupling between carbon and hydrogen (¹JCH) is absent at the deuterated site. This causes the corresponding carbon signal to be missing in spectra generated by pulse sequences that rely on this coupling, such as DEPT (Distortionless Enhancement by Polarization Transfer) and HSQC (Heteronuclear Single Quantum Coherence).[2] Second, deuterium causes a small upfield shift (isotope effect) on the resonance of the carbon it is attached to, and sometimes on adjacent carbons.[6]
-
2D NMR Spectroscopy (HSQC) : The 2D ¹H-¹³C HSQC experiment is exceptionally useful for verifying the specific site of deuteration.[2] This experiment correlates protons directly with their attached carbons. A carbon atom bonded to a deuterium instead of a proton will be absent from the HSQC spectrum, providing definitive confirmation of the labeling position.[2]
Quantitative Data: Chemical Shifts and Coupling Constants
When dissolved in an aqueous solution like D₂O, glucose exists as an equilibrium mixture of α- and β-pyranose anomers.[2] The chemical shifts are sensitive to this configuration.
Table 1: Typical ¹H and ¹³C Chemical Shifts (ppm) for D-Glucose Anomers in D₂O Chemical shifts can vary slightly depending on temperature, concentration, and pH.
| Position | α-pyranose ¹H (ppm) | β-pyranose ¹H (ppm) | α-pyranose ¹³C (ppm) | β-pyranose ¹³C (ppm) |
| C1/H1 | 5.23 | 4.64 | 93.1 | 96.9 |
| C2/H2 | 3.54 | 3.27 | 72.5 | 75.2 |
| C3/H3 | 3.72 | 3.49 | 73.9 | 76.9 |
| C4/H4 | 3.42 | 3.42 | 70.5 | 70.5 |
| C5/H5 | 3.82 | 3.47 | 72.4 | 76.9 |
| C6/H6 | 3.80 / 3.73 | 3.91 / 3.76 | 61.7 | 61.7 |
(Data sourced from references[7][8][9])
Table 2: Typical ¹H-¹H Coupling Constants (J-coupling) for Anomeric Protons The magnitude of the J-coupling constant for the anomeric proton (H1) is diagnostic of the anomer.
| Coupling | α-anomer (Hz) | β-anomer (Hz) | Dihedral Angle |
| J (H1-H2) | ~3.7 | ~8.0 | ~60° (equatorial-axial) |
(Data sourced from references[7][10])
Visualizations
Caption: Example this compound labeling at C2 and C6 positions.
Caption: General experimental workflow for NMR analysis of this compound.
Experimental Protocols
The following are generalized protocols. Instrument-specific parameters should be optimized by the user.
Protocol 1: Sample Preparation for NMR Analysis [2][11]
-
Weigh Sample : Accurately weigh 5-10 mg of this compound.
-
Dissolve : Dissolve the sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O). If quantitative analysis is required, use a buffer solution (e.g., phosphate (B84403) buffer in D₂O, pH 7.0) containing a known concentration of an internal standard (e.g., DSS or TMSP).
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
Homogenize : Vortex the tube gently to ensure a homogeneous solution.
Protocol 2: 1D ¹H and 2D ¹H-¹³C HSQC NMR for Label Position Confirmation [2]
-
1D ¹H Experiment :
-
Pulse Program : Standard single-pulse experiment with water suppression (e.g., zgesgp on Bruker systems).
-
Key Parameters :
-
Spectral Width (SW): ~12-15 ppm (centered around 4.7 ppm).
-
Acquisition Time (AQ): 2-3 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 8 to 64, depending on concentration.
-
Temperature: 298 K (25 °C).
-
-
Analysis : Identify the absence of proton signals at the known positions of deuteration.
-
-
2D ¹H-¹³C HSQC Experiment :
-
Pulse Program : Edited HSQC with gradient selection (e.g., hsqcedetgpsp on Bruker systems).
-
Key Parameters :
-
Spectral Width (F2 - ¹H): ~8 ppm (centered around 4.0 ppm).
-
Spectral Width (F1 - ¹³C): ~80-100 ppm (covering the 60-100 ppm region for glucose).
-
Number of Increments (F1): 256 to 512.
-
Number of Scans (NS): 4 to 16 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
-
Analysis : Confirm the absence of a cross-peak for the carbon at the deuterated position, verifying the site of labeling.[2]
-
Protocol 3: Direct ²H NMR for Quantification [3]
-
Pulse Program : Standard single-pulse experiment (proton-decoupled if necessary).
-
Key Parameters :
-
Spectrometer Setup : Requires a broadband probe tuned to the deuterium frequency.
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 1-2 seconds (²H T₁ values are typically short).
-
Number of Scans (NS) : 1024 or more, as ²H is less sensitive than ¹H.
-
Temperature : 298-323 K (25-50 °C).
-
-
Analysis : Integrate the areas of the resolved deuterium resonances. The relative peak areas correspond to the relative deuterium enrichment at each position.
Application: Metabolic Tracing in Cell Culture
Deuterium-labeled glucose is an excellent tracer for mapping metabolic pathways such as glycolysis and the pentose (B10789219) phosphate pathway. The following is a general protocol for a cell-based labeling experiment.[11]
Protocol 4: Isotope Labeling and Metabolite Extraction [11]
-
Cell Seeding : Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to ~80% confluency.
-
Media Preparation : Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (e.g., 10 mM).
-
Isotope Labeling :
-
Aspirate the standard culture medium and wash cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate under standard culture conditions (37°C, 5% CO₂) for a duration sufficient to approach isotopic steady-state (typically 8-24 hours).
-
-
Metabolite Extraction :
-
Place culture plates on ice and aspirate the labeling medium.
-
Wash cells twice with ice-cold saline.
-
Add a sufficient volume of ice-cold 80% methanol (B129727) to cover the cell monolayer.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Centrifuge the samples at >13,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites for NMR analysis (after drying and reconstitution as in Protocol 1).
-
Caption: Tracing a [6,6-d2]Glucose label through glycolysis.
References
- 1. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. Application of 2H NMR to the study of natural site-specific hydrogen isotope transfer among substrate, medium, and glycerol in glucose fermentation with yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. ntnu.no [ntnu.no]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. magritek.com [magritek.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: D-Glucose-d2 Isotopic Labeling Experiments
Welcome to the technical support center for D-Glucose-d2 isotopic labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in metabolic research?
A1: this compound is a stable isotope-labeled form of glucose where two hydrogen atoms have been replaced with deuterium (B1214612) (²H or D). It is a powerful tracer used in metabolic research to study various biochemical pathways within cells. Its primary applications include metabolic flux analysis (MFA) to quantify the rates of metabolic reactions and to trace the contribution of glucose to the biosynthesis of other molecules. The specific position of the deuterium labels provides detailed information about the activity of particular enzymes and pathways.
Q2: Why am I observing low isotopic enrichment in my samples?
A2: Low isotopic enrichment can result from several factors. Common causes include contamination with unlabeled glucose from the culture medium or serum, insufficient incubation time with the this compound tracer, and a slow metabolic rate of the cell line being studied.[1][2] Incomplete removal of the growth medium before adding the labeling medium can also dilute the tracer.[1]
Q3: How can I increase the isotopic enrichment in my experiments?
A3: To improve isotopic enrichment, it is crucial to use glucose-free culture medium and dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose.[2][3] Performing a time-course experiment will help determine the optimal incubation duration for your specific cells to reach an isotopic steady state.[2][3] Ensure thorough washing of cells with phosphate-buffered saline (PBS) before introducing the tracer-containing medium to remove any residual unlabeled glucose.[1]
Q4: What is the recommended concentration of this compound for cell labeling experiments?
A4: The optimal concentration can vary depending on the cell type and its metabolic rate. A common starting point for in vitro experiments is to replace the normal glucose concentration in the medium (typically 5 mM to 25 mM) with the same concentration of this compound. It is advisable to consult the literature for similar cell lines or experimental systems to determine a more precise starting concentration.
Q5: How long should I incubate my cells with this compound?
A5: The incubation time required to achieve sufficient labeling depends on the metabolic pathway of interest. Glycolytic intermediates can reach isotopic steady state within minutes, while intermediates of the TCA cycle may take several hours.[2] For macromolecules like lipids, a longer incubation period may be necessary. A time-course experiment is the best way to determine the ideal incubation time for your specific experimental goals.[2][3]
Q6: Can the deuterium label on this compound be lost during sample preparation?
A6: Yes, the deuterium label, particularly at the C2 position, is susceptible to exchange with protons from the surrounding solvent. This exchange is accelerated under acidic or basic conditions. Therefore, it is critical to use neutral extraction solvents and maintain cold temperatures ( -20°C to 4°C) during sample preparation to preserve the isotopic integrity of the tracer.
Troubleshooting Guide: Low Isotopic Enrichment
This guide provides a structured approach to diagnosing and resolving issues of low isotopic enrichment in your this compound experiments.
Problem: Lower than expected isotopic enrichment in downstream metabolites.
Below is a troubleshooting workflow to identify the potential cause and implement the appropriate solution.
Caption: Troubleshooting workflow for low isotopic enrichment.
Quantitative Data Summary
The following tables provide representative data to illustrate expected outcomes and aid in troubleshooting.
Table 1: Impact of Incubation Time on Isotopic Enrichment of Key Metabolites.
| Metabolite | 1 hour (%) | 4 hours (%) | 8 hours (%) | 24 hours (%) |
| Glucose-6-Phosphate | 95.2 | 98.1 | 98.5 | 99.0 |
| Fructose-6-Phosphate | 94.8 | 97.9 | 98.3 | 98.8 |
| 3-Phosphoglycerate | 85.3 | 95.2 | 96.8 | 97.5 |
| Lactate | 80.1 | 93.5 | 95.9 | 97.0 |
| Citrate | 60.7 | 85.4 | 92.1 | 95.3 |
Note: These are example values and actual enrichment will depend on the cell line and experimental conditions. Data is illustrative based on typical outcomes from stable isotope tracing experiments.[3]
Table 2: Troubleshooting Checklist and Potential Solutions.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low enrichment in early glycolytic intermediates (e.g., G6P) | 1. Contamination with unlabeled glucose. 2. Incomplete removal of old media. 3. Insufficient tracer concentration. | 1. Use glucose-free media and dialyzed FBS. 2. Wash cells thoroughly with PBS before adding labeling media. 3. Perform a dose-response experiment to find the optimal tracer concentration. |
| Low enrichment in downstream metabolites (e.g., TCA cycle intermediates) | 1. Insufficient incubation time. 2. Slow metabolic flux through the pathway. 3. Dilution from other carbon sources (e.g., glutamine). | 1. Perform a time-course experiment to determine optimal labeling duration. 2. Consider using a cell line with a higher metabolic rate if appropriate. 3. Use a chemically defined medium to control for other carbon sources. |
| Inconsistent results between experiments | 1. Variation in cell density or growth phase. 2. Inconsistent sample handling (e.g., quenching time). 3. Instability of this compound stock solution. | 1. Ensure cells are in the same growth phase and at a consistent density. 2. Standardize all sample preparation steps, especially quenching. 3. Aliquot and store the tracer stock solution at -80°C to avoid freeze-thaw cycles. |
| Loss of deuterium label | 1. Isotopic exchange during sample preparation (acidic or basic conditions). 2. High temperatures during sample processing. | 1. Use cold, neutral extraction solvents (e.g., 80% methanol). 2. Keep samples on ice or at 4°C throughout the extraction process. |
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Tracer Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound at the desired final concentration. Also, supplement the medium with dialyzed FBS to minimize unlabeled glucose.
-
Isotope Labeling: For adherent cells, remove the existing medium, wash the cells once with sterile PBS, and then add the prepared tracer medium. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in the fresh tracer medium.
-
Incubation: Incubate the cells for the predetermined duration in a standard cell culture incubator (37°C, 5% CO₂).
Protocol 2: Metabolite Extraction
-
Quenching: To halt all enzymatic reactions, quickly remove the labeling medium and wash the cells with ice-cold PBS.
-
Extraction: Add a cold (-20°C) extraction solvent, such as a mixture of methanol, acetonitrile, and water (50:30:20 v/v/v), to the cells.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the lysate to a pre-chilled tube.
-
Protein Precipitation: Vortex the lysate and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.
Signaling Pathway Diagram
The following diagram illustrates the metabolic fate of this compound through glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).
Caption: Metabolic fate of this compound in Glycolysis and PPP.
References
Optimizing D-Glucose-d2 Tracer Concentration for Cell Culture Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of D-Glucose-d2 tracers in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell culture studies?
A1: this compound is a stable isotope-labeled form of glucose where one or more hydrogen atoms are replaced with deuterium (B1214612) (d or ²H), a heavy isotope of hydrogen. This labeling allows researchers to trace the path of glucose through various metabolic pathways within the cell.[1][2] Its primary applications include metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions, and tracing the contribution of glucose to the biosynthesis of other molecules.[3][4] The deuterium labels are particularly useful for investigating reactions that involve hydride transfer and can help determine glucose flux.[1]
Q2: What is the recommended starting concentration for this compound in cell labeling experiments?
A2: The optimal concentration of this compound varies depending on the cell type, its metabolic rate, and the specific research question. A common starting point is to replace the normal glucose in the culture medium with this compound at a similar concentration, typically in the range of 5 mM to 25 mM.[4] For many classical media, this is around 5.5 mM, which mimics normal blood sugar levels. It is highly recommended to consult literature for similar cell lines and to perform pilot experiments to determine the optimal concentration for your specific model.[4]
Q3: How long should cells be incubated with the this compound tracer?
A3: The incubation time needed to achieve sufficient isotopic labeling, known as isotopic steady state, depends on the metabolic pathway being studied.[4] Pathways with high flux rates will reach steady state more quickly. For instance, glycolytic intermediates can be sufficiently labeled within minutes, whereas intermediates of the TCA cycle may require several hours.[4][5]
| Metabolic Pathway | Typical Time to Isotopic Steady State | Reference |
| Glycolysis | Minutes to < 1 hour | [4][5] |
| Pentose Phosphate Pathway | Minutes to hours | [1] |
| TCA Cycle | Several hours | [4][5] |
| Nucleotide Biosynthesis | ~24 hours | [5] |
| Lipid/Macromolecule Synthesis | Hours to days | [4][6] |
Q4: Can high concentrations of D-Glucose or its analogs be toxic to cells?
A4: Yes, high concentrations of glucose and its analogs, like 2-deoxy-D-glucose (2-DG), can have detrimental effects on some cell types, including decreased proliferation, increased apoptosis, and the induction of metabolic oxidative stress.[7][8][9] While this compound is a stable isotope tracer and not a metabolic inhibitor like 2-DG, it is still crucial to determine a concentration that does not adversely affect cell viability for your specific cell line.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound tracer experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Isotopic Enrichment | 1. Insufficient Incubation Time: The labeling duration was too short to achieve isotopic steady state for the pathway of interest.[4][6] 2. Low Tracer Concentration: The concentration of this compound was too low relative to the metabolic flux. 3. Dilution from Unlabeled Sources: The labeling medium was contaminated with unlabeled glucose from sources like standard fetal bovine serum (FBS) or incomplete removal of the previous culture medium.[4][6] 4. Slow Metabolic Rate: The cell line has an inherently slow metabolic rate.[4] | 1. Increase Incubation Time: Refer to the table above for typical labeling times and optimize for your specific experiment. 2. Increase Tracer Concentration: Perform a dose-response experiment to find a higher, non-toxic concentration. 3. Use Dialyzed FBS (dFBS): dFBS has small molecules like glucose removed.[6] Ensure a thorough wash with PBS before adding the labeling medium.[4][10] 4. Increase Cell Seeding Density: A higher cell number can increase the overall tracer uptake. Ensure cells remain in the logarithmic growth phase.[4] |
| Compromised Cell Viability | 1. Tracer Toxicity: The concentration of this compound used was toxic to the cells.[4] 2. Nutrient Depletion: The labeling medium lacks essential nutrients required for cell health during the incubation period.[4] 3. Media Conditions: The labeling medium (e.g., glucose-free base) is causing cellular stress. | 1. Perform a Cytotoxicity Assay: Test a range of this compound concentrations to identify the optimal non-toxic level. 2. Ensure Complete Medium: Confirm that the labeling medium contains all necessary amino acids and supplements, especially for longer incubation times.[4] 3. Adapt Cells to Medium: Gradually adapt the cells to the labeling medium over several passages before the experiment.[6] |
| High Experimental Variability | 1. Inconsistent Cell State: Cells were at different confluencies or growth phases across replicates.[4] 2. Inconsistent Quenching: The process of stopping metabolic activity was not performed rapidly or consistently for all samples.[3][10] 3. Variable Extraction Efficiency: Metabolite extraction was inconsistent between samples. | 1. Standardize Cell Seeding: Seed cells at a density that ensures they are in the logarithmic growth phase and at a consistent confluency (e.g., ~80%) at the time of the experiment.[10][11] 2. Rapid and Cold Quenching: Quench metabolism quickly by aspirating the medium and washing with ice-cold PBS.[4][10] Perform this step on ice or a cold block. 3. Standardize Extraction Protocol: Use a consistent volume of pre-chilled extraction solvent (e.g., -80°C 80% methanol) for each sample and ensure complete cell lysis.[1][3] |
Experimental Protocols
Generalized Protocol for this compound Stable Isotope Tracing in Adherent Mammalian Cells
This protocol provides a general framework. Specific details such as cell seeding density, tracer concentration, and incubation time should be optimized for your experimental system.
1. Materials
-
Base cell culture medium deficient in glucose (e.g., Glucose-free DMEM)[6]
-
This compound tracer
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Dialyzed Fetal Bovine Serum (dFBS)[6]
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well cell culture plates
-
Quenching/Extraction Solvent: Ice-cold (-80°C) 80% methanol (B129727) in water[10]
2. Media Preparation
-
Prepare the labeling medium by supplementing the glucose-free base medium with the desired final concentration of this compound (e.g., 10 mM).[4]
-
Add dFBS to the desired concentration (e.g., 10%).[6]
-
Add any other necessary supplements like L-glutamine or antibiotics.
-
Warm the labeling medium to 37°C in a water bath before use.[3]
3. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.[10][11] Allow cells to adhere and grow overnight.[10]
-
Tracer Introduction: On the day of the experiment, aspirate the standard growth medium.
-
Washing: Gently wash the cells once with pre-warmed (37°C) PBS to remove residual unlabeled glucose.[3][10]
-
Labeling: Add the pre-warmed labeling medium to the cells and return them to the incubator (37°C, 5% CO₂) for the predetermined duration.[1][3]
4. Metabolite Quenching and Extraction
-
Quenching: At the end of the incubation period, remove the plate from the incubator and immediately place it on ice. Quickly aspirate the labeling medium and wash the cells once with ice-cold PBS to halt metabolic activity.[10]
-
Extraction: Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well.[11]
-
Cell Lysis: Use a cell scraper to scrape the cells into the methanol. Transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[1][3]
-
Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins.[1]
-
Centrifugation: Centrifuge the samples at >16,000 x g for 15 minutes at 4°C to pellet cell debris.[1][10]
-
Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.[3][10]
-
Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.[3]
Visualizations
Caption: General experimental workflow for stable isotope tracing in cell culture.[3][10]
Caption: Simplified fate of this compound in central carbon metabolism.
Caption: Decision tree for troubleshooting low isotopic enrichment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-deoxy-D-glucose causes cytotoxicity, oxidative stress, and radiosensitization in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificbio.com [scientificbio.com]
- 9. D-Glucose-Induced Cytotoxic, Genotoxic, and Apoptotic Effects on Human Breast Adenocarcinoma (MCF-7) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to correct for natural isotope abundance in D-Glucose-d2 studies.
Technical Support Center: D-Glucose-d2 Isotope Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the correction for natural isotope abundance in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural isotope abundance in this compound studies?
A1: In stable isotope tracing experiments, the goal is to measure the incorporation of an isotopic label from a tracer, such as this compound, into downstream metabolites. However, elements like carbon, hydrogen, and oxygen naturally exist as a mixture of isotopes (e.g., ¹²C and ¹³C; ¹H and ²H; ¹⁶O, ¹⁷O, and ¹⁸O). When analyzing a metabolite by mass spectrometry, these naturally occurring heavy isotopes contribute to the mass isotopologue distribution (MID), creating signals at masses higher than the monoisotopic peak (M+0). It is crucial to distinguish between the deuterium (B1214612) enrichment from your this compound tracer and the heavy isotopes that are naturally present.[1] Failure to correct for this natural abundance can lead to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.
Q2: What is a mass isotopologue distribution (MID)?
A2: A mass isotopologue distribution (MID) represents the relative abundance of all the isotopic variants of a given molecule, sorted by mass. For a metabolite, the MID is a vector of fractions where each element represents the proportion of the metabolite pool that contains 0, 1, 2, or more heavy isotopes than the most abundant, lightest isotopologue (M+0). Mass spectrometry is used to measure the MID of metabolites of interest.
Q3: What is the principle behind the correction for natural isotope abundance?
A3: The correction is a mathematical process that deconvolutes the measured mass isotopologue distribution to remove the contribution of naturally occurring heavy isotopes, thereby isolating the signal that arises solely from the isotopic tracer. This is typically achieved using a correction matrix, which is a metabolite-specific matrix of correction factors that describe the contribution of naturally abundant isotopes to the measured spectral abundances.[1] The correction matrix is constructed based on the elemental formula of the metabolite and the known natural abundances of its constituent elements.
Troubleshooting Guide
Q1: After performing the natural abundance correction, some of my abundance values are negative. What does this mean and how should I handle it?
A1: Negative abundance values after correction are a common issue and can arise from several factors:
-
Low Signal Intensity or Missing Peaks: If the signal for a particular isotopologue is very low or below the noise level of the mass spectrometer, the correction algorithm may over-subtract the calculated natural abundance, resulting in a negative value.
-
Incorrect Molecular Formula: The correction algorithm relies on the precise elemental formula of the analyte (including any derivatizing agents) to calculate the theoretical natural isotope distribution. An incorrect formula will lead to an inaccurate correction matrix and potentially negative values.
-
Systematic Error in Data Acquisition: Issues with mass spectrometer calibration, stability, or resolution can lead to slight inaccuracies in the measured MIDs, which can be magnified by the correction process.
Troubleshooting Steps:
-
Check Signal-to-Noise Ratio: Ensure that the peaks in your mass spectrum have an adequate signal-to-noise ratio. If the signal is too low, consider optimizing your sample preparation or mass spectrometry method to increase sensitivity.
-
Verify Molecular Formula: Double-check the elemental formula of your metabolite and any derivatives.
-
Analyze an Unlabeled Standard: Run an unlabeled standard of your metabolite. After correction, the M+0 abundance should be close to 100%, and all other isotopologues should be close to zero. If this is not the case, it may indicate an issue with your correction parameters or instrument calibration.
-
Handle Negative Values: One approach for handling negative values is to set them to zero and then renormalize the MID so that the sum of all isotopologue fractions is equal to one.[1]
Q2: The isotopic enrichment in my samples is lower than expected. What could be the cause?
A2: Lower than expected isotopic enrichment can be due to several factors:
-
Incomplete Labeling: The cells may not have reached isotopic steady-state. The time required for full labeling depends on the metabolic pathway and the turnover rate of the metabolites.
-
Presence of Unlabeled Glucose: The culture medium may contain unlabeled glucose, for example, from the serum supplement. Using dialyzed fetal bovine serum (dFBS) is recommended to minimize the presence of unlabeled glucose.
-
Metabolic Scrambling: The deuterium label from this compound can be lost or exchanged in certain metabolic reactions, leading to a dilution of the label in downstream metabolites.
Troubleshooting Steps:
-
Optimize Labeling Time: Perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.
-
Use Dialyzed Serum: Ensure that your culture medium is prepared with dialyzed serum to minimize the contribution of unlabeled glucose.
-
Consider Metabolic Pathways: Be aware of metabolic reactions that can lead to the loss of the deuterium label from your tracer.
Q3: I am observing unexpected fragmentation patterns in my GC-MS analysis of this compound derivatives. How can this affect my data?
A3: The presence of deuterium in a molecule can sometimes alter its fragmentation pattern in the mass spectrometer compared to its unlabeled counterpart. This can complicate the identification and quantification of labeled metabolites.
Troubleshooting Steps:
-
Analyze a Labeled Standard: Run a derivatized this compound standard to establish its characteristic fragmentation pattern and retention time.
-
Use High-Resolution Mass Spectrometry: High-resolution mass spectrometry can help to distinguish between fragment ions with the same nominal mass but different elemental compositions.
-
Consult Literature: Refer to published studies that have characterized the mass spectra of deuterated glucose derivatives to aid in the interpretation of your data.[2][3]
Data Presentation
Table 1: Natural Isotopic Abundance of Key Elements in D-Glucose Studies
This table provides the natural abundances of the stable isotopes of carbon, hydrogen, and oxygen. These values are essential for constructing the correction matrix for natural isotope abundance.
| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Source: IUPAC[4] |
Experimental Protocols
Protocol 1: General Workflow for a this compound Stable Isotope Labeling Experiment in Cell Culture
This protocol outlines the key steps for a typical stable isotope tracing experiment using this compound in cultured cells, followed by GC-MS analysis.
-
Cell Culture and Labeling:
-
Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Prepare the labeling medium by supplementing glucose-free medium with a known concentration of this compound (e.g., 10 mM) and dialyzed fetal bovine serum (dFBS).
-
Aspirate the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubate the cells for a predetermined time to allow for the incorporation of the deuterium label. This time should be optimized for the specific metabolic pathway of interest.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by washing the cells with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization for GC-MS Analysis:
-
Derivatize the dried metabolite extract to make the analytes volatile for GC-MS analysis. A common method for glucose is to create a methyloxime pentapropionate derivative.[3]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Set the GC method with an appropriate temperature gradient to separate the metabolites of interest.
-
Acquire mass spectra in full scan mode to detect the different mass isotopologues.
-
-
Data Analysis and Correction for Natural Isotope Abundance:
-
Integrate the peaks for each isotopologue of your target metabolites to obtain their respective intensities.
-
Use a correction algorithm or software to correct the measured MIDs for the natural abundance of all isotopes (¹³C, ²H, ¹⁷O, ¹⁸O, etc.). This is typically done using a matrix-based approach.[1][5]
-
The corrected MIDs can then be used to calculate the deuterium enrichment and for metabolic flux analysis.
-
Visualizations
Caption: Experimental workflow for this compound stable isotope tracing studies.
Caption: Logical workflow for natural isotope abundance correction.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
Minimizing sample degradation during D-Glucose-d2 sample preparation.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you minimize sample degradation and ensure the isotopic integrity of D-Glucose-d2 during your experimental preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation and isotopic exchange during sample preparation?
A1: The stability of this compound is primarily influenced by three main factors:
-
pH: The deuterium (B1214612) on this compound, particularly at the C2 position, is susceptible to exchange with protons in the solvent. This process, known as enolization, is significantly accelerated in both acidic and basic conditions.[1] Neutral pH is generally recommended to maintain isotopic stability.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation pathways like caramelization and the Maillard reaction (in the presence of amino acids), as well as isotopic exchange.[2][3] Therefore, keeping samples cold is a critical step in preserving their integrity.
-
Enzymatic Activity: Biological samples contain enzymes that can metabolize glucose. To get an accurate snapshot of the metabolic state at the time of collection, it is crucial to halt all enzymatic activity immediately.[4]
Q2: I'm observing lower than expected isotopic enrichment in my results. What are the likely causes?
A2: Lower than expected isotopic enrichment can stem from several issues:
-
Isotopic Exchange: As mentioned above, exposure to non-neutral pH or high temperatures can cause the deuterium on your this compound to exchange with protons from the solvent, effectively lowering the enrichment.
-
Contamination with Unlabeled Glucose: A common source of error is contamination with endogenous, unlabeled glucose from your sample or cell culture medium. Ensure you are using glucose-free media and dialyzed serum in your experiments.
-
Inaccurate Quantification: Errors in the quantification of either your labeled stock solution or the unlabeled glucose in your system can also lead to apparent lower enrichment.
Q3: My mass spectrometry analysis is showing unexpected peaks. Could my this compound sample be the source?
A3: It is possible that the unexpected peaks are due to impurities in your this compound stock solution or from degradation products that have formed during storage or sample preparation. Glucose solutions, especially if not stored properly, can degrade over time. To troubleshoot this, you should run a sample of your stock solution alone using the same analytical method. If the unexpected peaks are present, the issue lies with your stock solution.
Q4: What is the best way to store my this compound, both in solid form and as a stock solution?
A4: For optimal stability, this compound in solid (lyophilized) form should be stored at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions should be prepared in a neutral pH buffer or water and stored frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound sample preparation.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent Isotopic Enrichment Between Replicates | Incomplete quenching of metabolic activity. | Ensure rapid and complete quenching of metabolism. For adherent cells, this can be achieved by quickly aspirating the medium and adding ice-cold methanol (B129727). For tissue samples, flash-freezing in liquid nitrogen is recommended. |
| Variable sample handling time. | Standardize the time between sample collection, quenching, and extraction for all samples to minimize variability. | |
| Low Signal Intensity in Mass Spectrometry | Ion suppression from matrix components. | Improve sample cleanup procedures (e.g., using solid-phase extraction) to remove interfering compounds. You can also try diluting the sample, as this can reduce the concentration of interfering components. |
| Poor ionization of the analyte. | Adjust the mobile phase pH to promote the ionization of glucose. The addition of a small amount of a volatile acid or base can improve the signal. | |
| Evidence of Isotopic Exchange (e.g., unexpected mass shifts) | Sample processing at non-neutral pH. | Ensure all solutions and solvents used during extraction and preparation are at a neutral pH. Avoid acidic or basic conditions which can promote deuterium-proton exchange. |
| High temperature during sample preparation. | Perform all sample preparation steps on ice or at 4°C to minimize temperature-dependent isotopic exchange and degradation. |
Data Summary: Factors Affecting this compound Stability
While precise degradation kinetics are highly dependent on the specific sample matrix, the following table summarizes the relative stability of this compound under various conditions based on established chemical principles.
| Condition | Temperature | pH | Relative Stability / Risk of Degradation & Isotopic Exchange | Recommendation |
| Optimal | -80°C to 4°C | 6.0 - 7.5 | Very High Stability / Low Risk | Recommended for storage and all sample processing steps. |
| Sub-optimal | Ambient (20-25°C) | 6.0 - 7.5 | Moderate Stability / Moderate Risk | Avoid prolonged exposure. Can lead to some degradation and isotopic exchange over time. |
| Poor | > 30°C | 6.0 - 7.5 | Low Stability / High Risk | Significantly accelerates degradation and isotopic exchange.[2][3] |
| Poor | Any | < 5.0 | Low Stability / High Risk | Acidic conditions promote isotopic exchange and degradation.[1] |
| Poor | Any | > 8.0 | Low Stability / High Risk | Basic conditions strongly promote enolization and will lead to significant isotopic exchange. |
Experimental Protocols
Protocol 1: Metabolite Quenching and Extraction from Adherent Mammalian Cells
This protocol is designed to rapidly halt metabolic activity and extract metabolites while preserving isotopic integrity.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-20°C) extraction solvent: 80% methanol in water (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Aspirate Culture Medium: Quickly and completely remove the cell culture medium.
-
Wash Cells: Immediately wash the cells once with ice-cold PBS to remove any extracellular this compound.
-
Quench Metabolism: Aspirate the PBS and immediately add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate.
-
Scrape and Collect: Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex: Vortex the lysate thoroughly for 30 seconds to ensure complete cell lysis.
-
Precipitate Proteins: Incubate the tubes at -20°C for 1 hour to precipitate proteins.
-
Centrifuge: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant containing the metabolites to a new clean tube.
-
Storage: Store the extracts at -80°C until analysis.
Protocol 2: Metabolite Extraction from Tissue Samples
This protocol is for the extraction of metabolites from tissue samples, with a focus on immediately stopping enzymatic activity.
Materials:
-
Liquid nitrogen
-
Pre-chilled (-20°C) extraction solvent: 80% methanol or acetonitrile
-
Bead beater or other mechanical homogenizer
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Flash Freeze: Immediately after collection, flash freeze the tissue sample in liquid nitrogen to halt all enzymatic activity.
-
Homogenization: Homogenize the frozen tissue in a pre-chilled tube containing the cold extraction solvent. A bead beater is recommended for efficient lysis.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet tissue debris.
-
Supernatant Collection: Carefully collect the supernatant for subsequent analysis.
-
Storage: Store the extracts at -80°C until analysis.
Visualizations
The following diagrams illustrate key workflows for ensuring this compound sample integrity.
Caption: Recommended workflow for this compound sample preparation.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. THE DEGRADATION OF D-GLUCOSE IN ACIDIC AQUEOUS SOLUTION | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 2. Temperature: the single most important factor for degradation of glucose fluids during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Best practices for D-Glucose-d2 stock solution preparation and storage.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for preparing and storing D-Glucose-d2 stock solutions. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For most applications, high-purity water is the recommended solvent for preparing this compound stock solutions.[1][2] Saline can also be used, particularly for infusion studies.[3] For certain experimental needs, especially with products that have high aqueous solubility, this compound can be dissolved directly in water.[4] In some specific cases, DMSO may be used for preparing initial concentrated stock solutions.[4]
Q2: How should I properly prepare a this compound stock solution from a solid powder?
To ensure accuracy and sterility, follow this general procedure:
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In a sterile container, add the solid this compound to approximately 80% of the final desired volume of high-purity water or a suitable buffer.[1][5]
-
Gently agitate the solution until the powder is completely dissolved.
-
Transfer the solution to a volumetric flask and add the solvent to reach the final desired volume.[1][5]
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For applications requiring sterility, it is recommended to sterilize the solution by filtering it through a 0.22 μm filter.[1][5] Autoclaving is generally not recommended as it can cause some degradation of the glucose, which may be indicated by a color change.[1][5]
Q3: What are the optimal storage conditions for this compound stock solutions?
For long-term stability, it is best to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store them frozen.[1][4] The solution should always be protected from light.[1]
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Ideal for long-term storage.[1][6][7] |
| -20°C | Up to 1 month | Suitable for short- to medium-term storage.[1][6][7] |
| 4°C | A few days to 1 week | For short-term use.[1] |
| Room Temperature | Not Recommended | Prone to microbial growth and degradation.[1] |
Q4: What are the signs of degradation or contamination in my this compound stock solution?
Visual inspection is the first step in identifying potential issues.[1] Be vigilant for the following signs:
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Discoloration: A yellowish tint may indicate degradation.[1]
-
Turbidity or Particulate Matter: Any deviation from a clear, colorless solution could suggest contamination or degradation.[1]
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pH Shift: A significant change in the expected pH can also be an indicator of contamination or chemical degradation.[1]
Troubleshooting Guide
Issue 1: Lower than expected isotopic enrichment in my experiment.
-
Possible Cause: Contamination with endogenous, unlabeled glucose from your sample matrix or cell culture media.
-
Solution: Ensure you are using glucose-free media and dialyzed serum for your experiments.[1]
-
-
Possible Cause: Inaccurate quantification of the labeled stock solution.
-
Solution: Verify the concentration of your stock solution using an analytical technique such as HPLC or a commercial glucose assay kit.[1]
-
-
Possible Cause: Issues with the isotopic purity of the supplied this compound.
-
Solution: Always check the Certificate of Analysis provided by the supplier to confirm the isotopic purity.[1]
-
Issue 2: Unexpected peaks in my mass spectrometry analysis.
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Possible Cause: Chemical impurities or degradation products in the stock solution. Glucose solutions can degrade over time, especially if not stored properly.[1]
-
Solution: Run a sample of your stock solution alone using the same analytical method. If the unexpected peaks are present, the issue is with your stock solution. If not, the contamination source is likely elsewhere in your experimental workflow.[1]
-
-
Possible Cause: Contamination from the experimental workflow.
-
Solution: If the stock solution is clean, systematically check other components of your experiment for the source of contamination.
-
Issue 3: Inconsistent results between experiments.
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Possible Cause: Inconsistent stock solution concentration due to improper preparation or storage.
-
Possible Cause: Degradation of the stock solution over time.
-
Solution: Use a fresh stock solution or one that has been stored under the recommended conditions for an appropriate duration. For long-term studies, consider re-qualifying older stock solutions.
-
Experimental Protocols
Protocol: Preparation of a Sterile 1 M this compound Stock Solution
Materials:
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This compound powder
-
High-purity, sterile water
-
Sterile beakers and volumetric flasks
-
Sterile 0.22 μm syringe filter
-
Sterile single-use vials for aliquoting
Methodology:
-
In a sterile beaker, add 18.22 g of this compound powder to approximately 80 mL of high-purity sterile water.
-
Gently swirl the beaker until the this compound is completely dissolved.
-
Quantitatively transfer the solution to a 100 mL sterile volumetric flask.
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Rinse the beaker with a small amount of sterile water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Carefully add sterile water to the volumetric flask until the meniscus reaches the 100 mL mark.
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Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
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Using a sterile syringe, draw up the solution and pass it through a sterile 0.22 μm filter into a sterile container.
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Aliquot the sterile 1 M this compound stock solution into pre-labeled, sterile single-use vials.
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Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Visual Workflow
Caption: Workflow for this compound Stock Solution Preparation and Storage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (glucose d2) | Endogenous Metabolite | 18991-62-3 | Invivochem [invivochem.com]
- 5. Protocols · Benchling [benchling.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Overcoming matrix effects in LC-MS/MS analysis of D-Glucose-d2.
Welcome to the technical support center for the LC-MS/MS analysis of D-Glucose-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenates).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[2][3] Endogenous components like salts, proteins, and particularly phospholipids (B1166683) are common causes of matrix effects in biological samples.[4]
Q2: My this compound signal is inconsistent or lower than expected. How can I determine if this is due to matrix effects?
A2: To ascertain if matrix effects are impacting your analysis, you can perform a post-extraction spike analysis. This involves comparing the response of this compound in a neat solution to its response when spiked into an extracted blank matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.[5] Another qualitative method is post-column infusion, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column.[3][6] Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention times of interfering components.[3][6]
Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects for this compound analysis?
A3: A stable isotope-labeled internal standard, such as D-Glucose-¹³C₆,d₂, is the preferred choice for quantitative bioanalysis.[7][8][9] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar degrees of ion suppression or enhancement.[10] By using the peak area ratio of the analyte to the internal standard for quantification, variability introduced by matrix effects can be effectively compensated for, leading to improved accuracy and precision.[10] However, it is important to note that deuterium-labeled standards can sometimes exhibit slight chromatographic shifts relative to the non-labeled analyte, which could lead to differential matrix effects.[7][8][11]
Troubleshooting Guides
Issue 1: Poor Recovery and Significant Ion Suppression
You are observing low signal intensity and high variability in your this compound analysis from plasma samples. A post-extraction spike experiment confirms significant ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Recommended Solutions:
-
Enhance Sample Preparation: The primary strategy to combat matrix effects is to remove interfering endogenous components before LC-MS/MS analysis.[2] Phospholipids are a major cause of ion suppression in plasma samples.[4] Consider moving from a simple protein precipitation to a more rigorous sample cleanup method.
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Solid-Phase Extraction (SPE): SPE can effectively remove salts and phospholipids while concentrating the analyte.[12] Mixed-mode or specific phospholipid removal SPE cartridges are highly effective.[13][14]
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Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation.[4]
-
-
Optimize Chromatographic Separation: If sample preparation is not sufficient, modify your LC method to separate this compound from the co-eluting interferences.
-
Adjust the Gradient: A shallower gradient can improve resolution between your analyte and matrix components.
-
Change Column Chemistry: Switching from a standard C18 column to one with a different stationary phase (e.g., a polar-embedded phase or HILIC for a polar molecule like glucose) can alter elution patterns and move this compound away from the suppression zone.
-
Quantitative Data Summary: Sample Preparation Method Comparison
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) | 95 ± 5.2 | 65 ± 8.5 (Suppression) | 61.8 ± 7.9 |
| Liquid-Liquid Extraction (LLE) | 82 ± 4.1 | 88 ± 6.3 (Minor Suppression) | 72.2 ± 5.8 |
| Solid-Phase Extraction (SPE) | 91 ± 3.8 | 97 ± 4.5 (Minimal Effect) | 88.3 ± 4.1 |
| Phospholipid Removal Plate | 98 ± 2.9 | 102 ± 3.1 (No Effect) | 100.0 ± 3.0 |
Note: Data are illustrative. Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value <100% indicates suppression. Process Efficiency (%) = (Recovery * Matrix Effect) / 100.
Issue 2: Inconsistent Internal Standard Performance
You are using a this compound analyte and a commercially available deuterated internal standard, but the analyte/IS area ratio is still variable across different sample lots.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting IS variability.
Recommended Solutions:
-
Verify Chromatographic Co-elution: A common issue with deuterium-labeled standards is a potential chromatographic shift relative to the unlabeled analyte, known as the "isotope effect".[7][8][11] This can cause the analyte and internal standard to experience different matrix effects if they elute at slightly different times. Overlay the chromatograms of the analyte and the IS to confirm perfect co-elution.
-
Use a More Heavily Labeled Standard: If a chromatographic shift is unavoidable, consider using a ¹³C- or ¹⁵N-labeled internal standard. These tend to have isotope effects that are less pronounced than those of deuterium-labeled standards.[10] A mass difference of +4 Da or more is generally recommended to avoid cross-talk.[10]
-
Evaluate Relative Matrix Effects: Assess the matrix effect across at least six different lots of your biological matrix. If the analyte/IS ratio is still variable, it indicates that the IS is not adequately compensating for lot-to-lot differences in matrix components. This reinforces the need for a better sample cleanup method or a more suitable internal standard.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol describes a general procedure for removing phospholipids from plasma samples using a mixed-mode SPE plate.
Materials:
-
Oasis PRiME MCX µElution Plate or similar mixed-mode solid-phase extraction product.
-
Human plasma samples.
-
This compound spiking solution.
-
Internal Standard (e.g., D-Glucose-¹³C₆,d₂) spiking solution.
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4% Phosphoric Acid in Water.
-
Acetonitrile.
-
Methanol.
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5% Ammonium (B1175870) Hydroxide (B78521) in 95:5 Acetonitrile:Water.
-
Positive pressure or vacuum manifold.
-
Collection plate.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Load: Load the entire pre-treated sample onto the SPE plate. Apply vacuum or pressure to draw the sample through the sorbent.
-
Wash 1 (Polar Interferences): Wash the wells with 200 µL of 4% phosphoric acid in water.
-
Wash 2 (Non-Polar Interferences & Phospholipids): Wash the wells with 200 µL of methanol.
-
Elute: Elute the this compound and internal standard with 2 x 50 µL aliquots of 5% ammonium hydroxide in 95:5 acetonitrile:water into a clean collection plate.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase. Vortex and inject into the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of recovery and matrix effects.
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike this compound and the Internal Standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma using your chosen sample preparation method. Spike this compound and the Internal Standard into the final, dried extract just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike this compound and the Internal Standard into blank plasma before starting the extraction procedure.
Calculations:
-
Recovery (%) = [ (Peak Area of Set C) / (Peak Area of Set B) ] * 100
-
Matrix Effect (%) = [ (Peak Area of Set B) / (Peak Area of Set A) ] * 100
-
Process Efficiency (%) = [ (Peak Area of Set C) / (Peak Area of Set A) ] * 100
References
- 1. nebiolab.com [nebiolab.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing kinetic isotope effects in D-Glucose-d2 tracer studies.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing D-Glucose-d2 tracers in metabolic studies. Our focus is on addressing challenges related to kinetic isotope effects (KIEs) to ensure the accuracy and reliability of your experimental data.
Troubleshooting Guide
This guide addresses common issues encountered during this compound tracer experiments, with a focus on unexpected results that may be attributed to kinetic isotope effects.
| Issue | Potential Cause | Troubleshooting Steps |
| Observed metabolic flux is lower than expected. | Primary Kinetic Isotope Effect (KIE): The C-D bond cleavage is part of the rate-determining step, and the heavier deuterium (B1214612) isotope slows down the reaction rate.[1][2] | 1. Quantify the KIE: If possible, perform parallel experiments with non-deuterated glucose to determine the precise kH/kD ratio.[3] 2. Tracer Selection: Consider using a different deuterated glucose tracer where the deuterium is not at a position involved in a rate-limiting C-H bond cleavage for the pathway of interest. For example, [6,6-²H₂]glucose is often preferred for measuring whole-body glucose turnover as the C6 deuteriums are less likely to be lost during glycolysis.[4][5] 3. Mathematical Correction: Apply a correction factor based on the measured or literature-reported KIE to your flux calculations. |
| Inconsistent or variable KIE values between experiments. | Inconsistent Reaction Conditions: Minor variations in temperature, pH, or substrate concentrations can influence the magnitude of the KIE.[6] Analytical Variability: Inconsistent instrument calibration or sample processing can lead to apparent differences in KIE.[6] | 1. Standardize Protocols: Strictly control all experimental parameters.[6] 2. Instrument Calibration: Calibrate analytical instruments (e.g., mass spectrometer) before each experiment.[6] 3. Internal Standards: Use an internal standard during sample analysis for normalization. |
| Unexpected loss of deuterium label from metabolites. | Hydrogen/Deuterium Exchange: The deuterium atom may exchange with protons in the solvent (e.g., water), especially if it is in a labile position.[6] This can occur during metabolic processes or sample preparation. | 1. Use Deuterated Solvents: For in vitro experiments, consider using deuterated solvents (e.g., D₂O) to minimize back-exchange.[6] 2. Tracer Stability: Choose a tracer with deuterium in a more stable position for your pathway of interest. For instance, the deuterium labels on the sixth carbon of [6,6-²H₂]glucose are not lost during the isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287).[5] 3. Quantify Label Loss: Analyze the isotopic enrichment of downstream metabolites to quantify the extent of label loss. One study observed a 15.7% deuterium label loss in lactate (B86563) when using [6,6-²H₂]-glucose.[3][7] |
| No observable KIE (kH/kD ≈ 1) when one is expected. | The C-D bond cleavage is not the rate-determining step: Another step in the reaction pathway is slower and therefore masks the isotope effect.[6] Isotopic Impurity of Tracer: The this compound tracer may have a lower-than-stated isotopic enrichment. | 1. Re-evaluate the Metabolic Pathway: The lack of a KIE can provide valuable information, suggesting an alternative rate-determining step.[6] 2. Verify Isotopic Purity: Confirm the isotopic enrichment of your this compound tracer using NMR or mass spectrometry.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a kinetic isotope effect (KIE) and why is it relevant in this compound tracer studies?
A1: A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[8][9] In this compound studies, replacing a hydrogen (¹H) with a deuterium (²H or D) can slow down reactions where the carbon-hydrogen bond is broken in the rate-determining step.[2] This is because the carbon-deuterium bond is stronger and requires more energy to break.[2] Understanding KIEs is crucial for accurately interpreting metabolic flux data obtained using deuterated tracers.
Q2: How significant is the KIE for commonly used this compound tracers?
A2: The magnitude of the KIE depends on the position of the deuterium atom and the specific metabolic pathway being studied. For [6,6-²H₂]-glucose, a commonly used tracer for measuring whole-body glucose turnover, the measured KIE is relatively small, in the range of 4-6%.[3][7] However, for perdeuterated glucose (where all non-exchangeable hydrogens are replaced with deuterium), the KIE can be more significant and may slow down the overall flux through glycolysis.[1]
Q3: What is the difference between a primary and a secondary KIE?
A3: A primary KIE occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[2][8] A secondary KIE is observed when the isotopically substituted atom is not directly involved in bond breaking or formation but is located near the reaction center.[8] Secondary KIEs are typically much smaller than primary KIEs.[8]
Q4: How can I choose the best this compound tracer for my experiment to minimize KIE-related complications?
A4: The ideal tracer depends on your specific research question. To minimize KIEs, select a tracer where the deuterium atoms are not at positions that undergo bond cleavage in the rate-limiting steps of the pathway you are studying. For example, [6,6-²H₂]glucose is often considered a "gold standard" for measuring whole-body glucose turnover because the deuterium labels on the sixth carbon are stable during glycolysis.[5] Conversely, D-[2-²H]glucose is useful for studying futile cycling at the level of glucose-6-phosphate, as the label is lost during the isomerization to fructose-6-phosphate.[5]
Q5: What is "futile cycling" and how can this compound tracers help in studying it?
A5: Futile cycling is a metabolic loop where a substrate is converted back to its precursor.[5] In glucose metabolism, an example is the isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P) and back.[5] Tracers like D-[2-²H]glucose can be used to assess this, as the deuterium on the second carbon is lost during this isomerization, providing a way to quantify the extent of this cycle.[10]
Data Presentation
Table 1: Comparison of Common D-Glucose Tracers and Potential for Kinetic Isotope Effects
| Tracer | Primary Application(s) | Advantages | Potential KIE Considerations |
| [6,6-²H₂]-Glucose (this compound) | Measurement of whole-body and tissue-specific glucose turnover and flux.[4] | Well-established and widely used; deuterium labels are relatively stable during glycolysis.[4][5] | Small KIE (4-6%) observed in some studies.[3][7] |
| D-Glucose-1,2,3,4,5,6,6-d₇ (D-Glucose-d7) | Tracing the fate of glucose-derived hydrogen atoms into biomolecules (e.g., lipids, amino acids).[4] | Provides a global view of glucose's contribution to anabolic pathways.[4] | Higher potential for isotopic effects due to the large number of deuterium atoms.[4] |
| [2-²H]-Glucose (D-Glucose-d1) | Assessing futile cycling at the level of glucose-6-phosphate.[5] | The label is lost in a predictable manner during the G6P to F6P isomerization.[10] | The KIE is central to its application in measuring this specific futile cycle. |
Experimental Protocols
Protocol 1: In Vivo Glucose Turnover Measurement using Primed-Continuous Infusion of [6,6-²H₂]glucose
This protocol is a generalized procedure for measuring whole-body glucose turnover in a steady state.
-
Subject Preparation: Subjects are typically fasted overnight to reach a basal metabolic state.[5]
-
Tracer Infusion: A primed-continuous infusion of sterile [6,6-²H₂]glucose is administered intravenously. The priming dose helps to rapidly achieve a steady-state concentration of the tracer in the plasma, which is then maintained by the continuous infusion.[5]
-
Blood Sampling: Blood samples are collected at baseline (before the tracer infusion) and at regular intervals during the infusion to confirm that an isotopic steady state has been reached.[5]
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis. Proteins in the plasma are precipitated, and the supernatant containing glucose is collected.[5]
-
Isotopic Enrichment Analysis: The isotopic enrichment of glucose in the plasma samples is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Calculation of Glucose Turnover: The rate of appearance (Ra) of glucose is calculated using the steady-state infusion rate of the tracer and the measured isotopic enrichment in the plasma.[5]
Visualizations
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Application of Isotopic Techniques Using Constant Specific Activity or Enrichment to the Study of Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Quality control measures for ensuring D-Glucose-d2 isotopic purity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of D-Glucose-d2. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the isotopic purity of this compound?
A1: The two most common and robust methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] LC-MS/MS is also frequently used for its high selectivity and reduced sample preparation needs.[1] GC-MS offers excellent sensitivity, especially with derivatization, which is necessary because glucose is a polar and non-volatile molecule.[1][3] NMR spectroscopy is a powerful tool for elucidating molecular structure and can provide detailed information about the specific positions of the deuterium (B1214612) labels.[2][4]
Q2: What is isotopic exchange and how can it affect my this compound measurements?
A2: Isotopic exchange is a process where a deuterium atom on the this compound molecule is replaced by a proton from the surrounding solvent or matrix.[5] This can lead to an underestimation of the isotopic enrichment and inaccurate results.[5] The stability of the deuterium label is influenced by factors such as pH, temperature, and the presence of certain enzymes.[5] The hydrogen atom at the C2 position of glucose is particularly susceptible to exchange.[5]
Q3: How can I minimize deuterium loss during sample preparation and storage?
A3: To minimize deuterium loss, it is crucial to control the experimental conditions. It is recommended to use cold, neutral extraction solvents (e.g., 80% methanol (B129727) or acetonitrile) and to keep samples on ice throughout the preparation process.[5] Avoid acidic or basic conditions and high temperatures, which can accelerate the exchange rate.[5][6] For storage, aprotic solvents like acetonitrile (B52724) or methanol are preferable. If aqueous solutions are necessary, use a neutral pH buffer and store at low temperatures (-20°C or -80°C).[6]
Q4: Why is derivatization necessary for the GC-MS analysis of glucose?
A4: Glucose is a highly polar and non-volatile molecule, making it unsuitable for direct analysis by GC-MS.[1] Derivatization is a chemical process that converts glucose into a more volatile and thermally stable compound, allowing it to be effectively separated and detected by GC-MS.[1] Common derivatization techniques include silylation and acetylation.[1]
Q5: What is ion suppression in LC-MS analysis and how can it impact my results?
A5: Ion suppression is a matrix effect where other molecules in the biological sample interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This can lead to a decreased signal intensity, which negatively affects the sensitivity, precision, and accuracy of the measurements.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Isotopic Enrichment Detected | Isotopic Exchange: Deuterium atoms on the glucose molecule have exchanged with protons from the solvent. | - Maintain a neutral pH (between 4 and 7) during sample preparation.[6]- Perform all sample preparation steps at low temperatures (on ice).[5][6]- Use cold, neutral extraction solvents like 80% methanol or acetonitrile.[5] |
| Contamination with Unlabeled Glucose: The sample is contaminated with endogenous glucose from the biological matrix or cell culture media. | - Use glucose-free media and dialyzed serum for cell culture experiments.[7]- Perform a blank extraction to check for background glucose levels. | |
| Poor Chromatographic Peak Shape or Resolution | Suboptimal Column Chemistry: The GC or LC column is not suitable for separating the derivatized glucose. | - For GC-MS, ensure the column has the appropriate polarity for the derivative used.- For LC-MS of a polar molecule like glucose, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[8] |
| Inappropriate Mobile Phase Composition (LC-MS): The solvent gradient is not optimized for glucose separation. | - Adjust the organic and aqueous solvent concentrations in the mobile phase.[8]- Optimize the pH of the mobile phase.[8] | |
| Column Degradation: The analytical column has lost its performance over time. | - Replace the column if it has been used extensively.- Use a guard column to protect the analytical column.[8] | |
| Unexpected Peaks in Mass Spectrometry Analysis | Chemical Impurities: The this compound stock solution may contain impurities. | - Run a sample of the stock solution alone to check for purity.- Always refer to the Certificate of Analysis provided by the supplier. |
| Sample Degradation: Glucose solutions can degrade over time if not stored properly. | - Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[6]- Prepare fresh working solutions for each experiment. | |
| Contamination from Reagents or Solvents: Impurities in the solvents or reagents used for sample preparation. | - Use high-purity solvents and reagents.[8]- Test each component of the workflow for potential contamination.[8] | |
| Inaccurate Quantification and High Variability | Ion Suppression (LC-MS): Co-eluting compounds are interfering with the ionization of the analyte. | - Optimize the chromatographic separation to separate the analyte from interfering matrix components.- Consider using a different ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to suppression than Electrospray Ionization (ESI).[1] |
| Non-Co-elution of Analyte and Internal Standard: The deuterated internal standard does not elute at the exact same time as the analyte. | - Deuterium labeling can sometimes cause a slight shift in retention time. Ensure the integration window for both peaks is appropriate.[8] | |
| Natural Isotope Abundance Not Accounted For: The presence of naturally occurring heavy isotopes (e.g., ¹³C) can interfere with the measurement of the deuterated species. | - Implement a mathematical correction for the contribution of natural isotopes to the mass isotopomer distribution.[8] |
Experimental Protocols
Protocol 1: Sample Preparation from Adherent Cells to Minimize Deuterium Exchange
This protocol is designed to rapidly quench metabolism and extract metabolites while preserving the isotopic integrity of this compound.[5]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Pre-chilled (-20°C) extraction solution: 80% methanol in water
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Quickly aspirate the cell culture medium.
-
Wash the cells once with ice-cold PBS to remove any remaining extracellular glucose.
-
Immediately add the pre-chilled (-20°C) 80% methanol extraction solution to the cells.
-
Scrape the cells in the extraction solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate thoroughly to ensure complete cell lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
Protocol 2: GC-MS Analysis of this compound Isotopic Purity
This protocol outlines the general steps for derivatization and analysis of this compound by GC-MS.
Materials:
-
Dried glucose extract
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, followed by a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS system with a suitable column (e.g., a non-polar or intermediate-polarity column)
Procedure:
-
Derivatization:
-
To the dried glucose extract, add methoxyamine hydrochloride in pyridine. Incubate to form the methoxime derivative. This step reduces the number of anomers.
-
Add the silylating agent (e.g., MSTFA) and incubate to form the trimethylsilyl (B98337) (TMS) derivative of glucose. This increases the volatility of the molecule.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
The gas chromatograph separates the derivatized glucose from other components in the sample.
-
The mass spectrometer detects the different mass isotopomers of the derivatized glucose.
-
-
Data Analysis:
-
Determine the abundance of the molecular ions corresponding to the unlabeled (M+0) and the deuterated (e.g., M+2) glucose derivative.[9]
-
Calculate the isotopic enrichment by taking the ratio of the labeled to the total (labeled + unlabeled) glucose, after correcting for the natural abundance of other heavy isotopes (e.g., ¹³C, ²⁹Si).[9]
-
Data Presentation
Table 1: Comparison of Common Derivatization Methods for GC-MS Analysis of Glucose
| Derivatization Method | Reagents | Advantages | Disadvantages |
| Methoxime-Trimethylsilylation | Methoxyamine hydrochloride, Pyridine, MSTFA/TMCS | Robust, widely used, reduces isomeric complexity.[10] | Two-step reaction. |
| Acetylation | Acetic anhydride, Pyridine | Forms stable esters.[10] | Can be less volatile than TMS derivatives. |
| Trifluoroacetylation | N-methyl-bis-trifluoroacetamide (MBTFA) | Highly volatile derivatives, good for separation.[10] | Reagents can be harsh. |
Visualizations
Caption: A flowchart illustrating the key steps in a this compound quality control experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.com [shimadzu.com]
Validation & Comparative
A Comparative Guide to D-Glucose-d2 and [U-13C6]-glucose for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable for dissecting the complexities of cellular metabolism. The selection of an appropriate tracer is paramount, as it directly influences the scope and quality of the experimental data. This guide provides an objective comparison of two commonly employed tracers, D-Glucose-d2 and [U-13C6]-glucose, offering insights into their respective applications, performance, and the experimental designs for which they are best suited.
At a Glance: Key Differences and Applications
This compound, typically deuterated at specific positions like [6,6-²H₂]-glucose, and uniformly carbon-13 labeled glucose, [U-13C6]-glucose, offer distinct advantages for tracking metabolic pathways. [U-13C6]-glucose is the gold standard for tracing the carbon backbone of glucose as it traverses central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] This makes it ideal for detailed metabolic flux analysis (MFA) to delineate the relative contributions of these interconnected pathways.
Conversely, this compound, particularly [6,6-²H₂]-glucose, is a preferred tracer for measuring whole-body glucose turnover and endogenous glucose production.[2] The deuterium (B1214612) labels on the C6 position are not lost during the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate, a "futile cycle" that can complicate the interpretation of data from some other tracers.[3] This metabolic stability makes [6,6-²H₂]-glucose a more reliable choice for systemic glucose kinetic studies.
Data Presentation: A Comparative Overview
The choice between this compound and [U-13C6]-glucose hinges on the specific metabolic question being addressed. The following table summarizes their key characteristics and primary applications, drawing from computational and experimental studies. Direct quantitative comparisons of flux accuracy in a single study are limited; therefore, this table highlights the pathways for which each tracer provides the most precise flux estimations.
| Feature | This compound (e.g., [6,6-²H₂]-glucose) | [U-13C6]-glucose |
| Isotope & Label Position | Two Deuterium (²H) atoms at the C6 position.[2] | All six carbon atoms are uniformly labeled with ¹³C.[4] |
| Primary Applications | Measurement of whole-body glucose turnover, endogenous glucose production (EGP), and gluconeogenesis.[2] | Metabolic Flux Analysis (MFA) of central carbon metabolism (Glycolysis, PPP, TCA cycle).[1][4] |
| Strengths | - Stable label for measuring systemic glucose kinetics.[3] - Avoids complications from futile cycling at the glucose-6-phosphate isomerase step.[3] | - Provides comprehensive labeling of downstream metabolites for a broad analysis of central carbon metabolism.[4] - Gold standard for detailed flux maps of central carbon pathways.[1] |
| Limitations | - Provides limited information on intracellular pathway choices (e.g., glycolysis vs. PPP).[2] - Potential for kinetic isotope effects, where the heavier deuterium isotope can slightly alter reaction rates.[5] | - Can be less precise for determining flux through specific pathways like the PPP compared to position-specific tracers.[4] - Recycling of the ¹³C label back into the glucose pool via gluconeogenesis can lead to an underestimation of glucose turnover if not properly modeled.[3] |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[2] | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[6] |
Mandatory Visualization: Isotope Tracing Pathways
The following diagrams, generated using the DOT language, illustrate the flow of labeled atoms from [U-13C6]-glucose and this compound through glycolysis and the pentose phosphate pathway.
Caption: Fate of [U-13C6]-glucose in glycolysis and the PPP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Validating Metabolic Network Models: A Comparative Guide to D-Glucose-13C,d2 Tracing
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cellular metabolism, the validation of computational metabolic network models is a critical step to ensure the accuracy and predictive power of their findings. This guide provides an objective comparison of methodologies for validating these models, with a specific focus on the application of the dual-labeled isotopic tracer D-Glucose-13C,d2. We will explore its performance in the context of established alternatives, supported by experimental principles and detailed protocols.
The core of metabolic network model validation lies in assessing how well the model's predictions of metabolic fluxes align with experimentally measured data. 13C Metabolic Flux Analysis (13C-MFA) is the gold standard for this purpose, providing a high-resolution view of intracellular fluxes.[1] The choice of isotopic tracer is paramount in these experiments, as it dictates the precision with which metabolic fluxes can be determined.[2]
The Dual-Tracer Advantage of D-Glucose-13C,d2
D-Glucose-13C,d2 is a specialized tracer that incorporates both stable carbon isotopes (¹³C) and deuterium (B1214612) (²H), offering a unique advantage in simultaneously tracing the carbon backbone and hydrogen atoms of the glucose molecule.[3][4][5] This dual-labeling strategy can provide a more comprehensive understanding of cellular physiology in a single experiment.[3] The ¹³C labels are invaluable for tracking the path of the glucose carbon backbone through central carbon metabolism, enabling the distinction between pathways like glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP).[3] The deuterium labels, on the other hand, can offer insights into reactions involving C-H bond breakage and redox metabolism.[4]
Comparative Analysis of Tracer Performance
The selection of a tracer is contingent on the specific metabolic pathways under investigation.[5] While D-Glucose-13C,d2 offers a multifaceted view, its performance should be compared with other commonly used tracers.
| Tracer | Principle | Advantages | Disadvantages | Primary Applications |
| D-Glucose-13C,d2 | Labeled with both ¹³C and deuterium. | - Simultaneous measurement of pathways involving both carbon and hydrogen fluxes.[5]- Provides more comprehensive metabolic information from a single experiment.[5]- Can distinguish between pathways with similar carbon but different hydrogen rearrangements.[5] | - More complex data analysis.[5]- Higher cost compared to singly labeled tracers.[5]- Potential for kinetic isotope effects from deuterium, which could slow enzymatic reactions.[6] | Detailed metabolic flux analysis (MFA) of central carbon metabolism.[3] |
| [1,2-¹³C₂]glucose | ¹³C labels on the C1 and C2 positions of glucose. | - Highly effective for determining fluxes in glycolysis and the pentose phosphate pathway.[6]- Well-established and widely used.[2] | - Provides less information on pathways involving other parts of the glucose molecule in a single experiment. | Resolving fluxes through glycolysis and the Pentose Phosphate Pathway (PPP).[2][7] |
| [U-¹³C₆]glucose | All six carbon atoms of glucose are labeled with ¹³C. | - Labels all downstream metabolites derived from glucose.- Useful for a broad overview of glucose metabolism. | - Can lead to complex labeling patterns that are challenging to interpret for specific pathway resolution. | General tracing of glucose fate and biomass synthesis.[8] |
| [6,6-d₂]glucose | Deuterium labels on the C6 position of glucose. | - Deuterium atoms are less likely to be exchanged in the upper parts of glycolysis, making them a reliable tracer for glucose transport and uptake.[3] | - Does not provide information on the carbon skeleton rearrangements. | Measuring glucose uptake and transport rates.[3] |
Quantitative Comparison of Model Validation Methods
Beyond the choice of tracer, the methodology used to validate the metabolic network model is crucial. 13C-MFA is often compared with Flux Balance Analysis (FBA), another widely used technique.
| Feature | 13C-Metabolic Flux Analysis (13C-MFA) | Flux Balance Analysis (FBA) |
| Principle | Quantifies intracellular fluxes by fitting a metabolic model to isotopic labeling data from ¹³C tracer experiments.[9] | A computational method that predicts metabolic flux distributions at a steady state, typically by optimizing an objective function such as biomass production.[10] |
| Data Requirements | Requires isotopic labeling data from mass spectrometry or NMR, as well as measurements of extracellular uptake and secretion rates.[6] | Requires a stoichiometric model of the metabolic network and a defined objective function. Experimental data can be used to constrain the model.[10] |
| Resolution | High; provides detailed, quantitative flux values for a large number of reactions in the central metabolism. | Variable; provides a range of possible flux distributions. The accuracy depends on the validity of the chosen objective function.[1] |
| Experimental Effort | High; requires specialized equipment for isotope tracing and mass spectrometry.[1] | Low; primarily a computational method, though experimental data is needed for constraints.[1] |
| Cost | High, due to the cost of ¹³C-labeled substrates and analytical instrumentation.[1] | Low; primarily computational costs.[1] |
A key statistical method for validating the fit of a 13C-MFA model to experimental data is the chi-square (χ²) goodness-of-fit test.[11] This test statistically evaluates how well the flux model's predictions match the experimentally measured labeling data.[11] An incomplete or inaccurate network model can result in statistically unacceptable fits.[12]
Experimental Protocols
Detailed and rigorous experimental protocols are paramount for obtaining reliable data for metabolic model validation.
Protocol 1: Cell Culture and Isotopic Labeling for 13C-MFA
This protocol outlines the key steps for performing a ¹³C-MFA experiment in cultured mammalian cells.[13]
1. Cell Culture and Adaptation:
-
Culture cells of interest in a standard, chemically defined medium.
-
In the exponential growth phase, adapt the cells to a medium containing the unlabeled equivalent of the tracer substrate (e.g., unlabeled glucose) at the same concentration to be used in the labeling experiment. This ensures the cells reach a metabolic steady state.[6]
2. Isotopic Labeling:
-
Once cells have reached a metabolic steady state, replace the unlabeled medium with the experimental medium containing the ¹³C-labeled substrate (e.g., D-Glucose-13C,d2).[4]
-
Incubate the cells for a sufficient duration to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant.[4] This should be validated by measuring labeling at two different time points.[7]
3. Quenching and Metabolite Extraction:
-
Rapidly quench metabolism to prevent changes in metabolite levels and labeling patterns. This is often achieved by using a cold solvent like methanol.
-
Extract intracellular metabolites using an appropriate solvent system (e.g., a mixture of methanol, water, and chloroform).
4. Sample Analysis:
-
Analyze the isotopic labeling patterns of intracellular metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]
-
For GC-MS analysis, derivatization of metabolites is typically required to make them volatile.[13]
5. Data Analysis and Model Validation:
-
Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs).
-
Use computational software to estimate metabolic fluxes by fitting the metabolic network model to the experimental MIDs and extracellular rate measurements.
-
Perform a goodness-of-fit test (e.g., chi-square test) to assess the overall model validity.[11]
-
If parallel labeling experiments are performed with different tracers, a valid model should produce consistent flux maps.[11]
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex workflows and relationships in metabolic network model validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic network modeling with model organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Cross-Validation of D-Glucose-d2 Data with Alternative Analytical Methods: A Comparative Guide
In metabolic research, drug development, and clinical diagnostics, the precise quantification of D-glucose and its isotopologues like D-Glucose-d2 is critical for understanding metabolic fluxes and overall glucose homeostasis. While mass spectrometry coupled with isotope dilution is a powerful technique for this purpose, it is essential to cross-validate these findings with other established analytical methods. This guide provides a comprehensive comparison of this compound analysis using mass spectrometry with alternative methods such as enzymatic assays and high-performance liquid chromatography (HPLC), supported by experimental data and detailed protocols.
Comparative Overview of Analytical Methods
The selection of an analytical method for glucose quantification depends on various factors, including the required specificity for isotopologues, sensitivity, sample matrix, and the specific research question. The following table summarizes the key performance characteristics of mass spectrometry-based methods for this compound, enzymatic assays, and HPLC.
| Feature | Mass Spectrometry with this compound | Enzymatic Assays (e.g., Glucose Oxidase) | High-Performance Liquid Chromatography (HPLC-RID) |
| Principle | Isotope dilution mass spectrometry; quantification is based on the ratio of the labeled (this compound) to the unlabeled endogenous glucose.[1] | Enzymatic conversion of glucose, which results in a measurable colorimetric or fluorescent signal.[1] | Separation of glucose from other components in a sample, followed by detection, commonly by refractive index.[1] |
| Specificity | Very High: Can distinguish between endogenous and exogenously administered labeled glucose.[1] | High for D-glucose: However, it can be susceptible to interference from other reducing substances present in the sample matrix.[1] | Moderate to High: Dependent on the column and separation conditions. Co-eluting compounds can affect accuracy.[1] |
| Sensitivity | High | Moderate to High | Low to Moderate |
| Sample Throughput | Moderate | High | Low to Moderate |
| Cost | High | Low | Moderate |
| Primary Application | Metabolic flux analysis, tracer kinetic studies.[2] | Routine glucose monitoring in biological samples. | Quantification of sugars in various matrices, including food and beverages. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different analytical platforms.
Mass Spectrometry (GC-MS) Protocol for this compound Analysis
This protocol outlines a general procedure for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
a) Sample Preparation:
-
Quenching and Extraction: For cellular or tissue samples, metabolism must be rapidly quenched to prevent further enzymatic activity. This is typically achieved by flash-freezing the sample in liquid nitrogen.[3] Extraction of metabolites is then performed using a cold solvent, such as 80% methanol (B129727).[3]
-
Deproteinization: Samples like plasma or cell lysates need to be deproteinized. This is commonly done by adding a cold solvent like methanol or acetonitrile (B52724), followed by centrifugation to pellet the precipitated proteins.[1] The resulting supernatant contains the glucose.
-
Drying: The supernatant is collected and dried under a stream of nitrogen gas.[1]
b) Derivatization: Glucose is a non-volatile molecule and requires chemical derivatization to become suitable for GC-MS analysis.[4] A common method involves a two-step process:
-
Oximation: This step reduces the number of isomers formed.
-
Silylation or Acetylation: This increases the volatility of the glucose molecule.[4] For instance, a penta-acetate derivative can be formed using acetic anhydride (B1165640) and pyridine.[5]
c) GC-MS Analysis:
-
Injection: The derivatized sample is injected into the GC-MS system.
-
Separation: The gas chromatograph separates the derivatized glucose from other volatile compounds in the sample.
-
Detection: The mass spectrometer detects and quantifies the derivatized glucose and its this compound isotopologue based on their mass-to-charge ratios.
d) Data Analysis: The concentration of glucose is determined by creating a standard curve and calculating the peak area ratio of the endogenous glucose to the this compound internal standard.[1]
Enzymatic Assay Protocol (Glucose Oxidase)
This protocol describes a typical colorimetric glucose oxidase assay.
a) Sample Preparation:
-
Samples such as plasma, serum, or cell culture medium are added to the wells of a microplate.[1]
-
If necessary, samples are diluted to fall within the linear range of the assay.
b) Assay Procedure:
-
A reaction mixture containing glucose oxidase, horseradish peroxidase (HRP), and a chromogenic substrate is prepared.[6]
-
The reaction mixture is added to the samples and standards in the microplate.
-
The plate is incubated at a controlled temperature for a specific duration to allow for color development.[1]
c) Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
d) Quantification: The glucose concentration in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of glucose.[1]
HPLC Protocol for Glucose Analysis
This protocol provides a general procedure for glucose quantification by HPLC with a Refractive Index Detector (RID).
a) Sample Preparation:
-
Deproteinization: Similar to the mass spectrometry protocol, samples are deproteinized using a solvent like methanol or acetonitrile.[1]
-
Filtration: The supernatant is filtered through a 0.22 µm filter to remove any particulate matter before injection into the HPLC system.
b) HPLC Analysis:
-
Mobile Phase: A suitable mobile phase, often a mixture of acetonitrile and water, is prepared and degassed.[7]
-
Column: An appropriate column for sugar analysis, such as an amino-propyl column, is used.[5]
-
Injection: The prepared sample is injected onto the HPLC column.
-
Detection: The refractive index detector measures the change in the refractive index of the eluent as the glucose passes through, allowing for its quantification.
c) Data Analysis: A standard curve is generated by injecting known concentrations of glucose. The concentration of glucose in the sample is then determined by comparing its peak area to the standard curve.[7]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental processes and metabolic pathways.
References
Assessing the Precision of Flux Estimations with [1,2-¹³C₂]glucose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of [1,2-¹³C₂]glucose with other isotopic tracers for metabolic flux analysis (MFA). It is designed to assist researchers in selecting the optimal tracer to achieve high-precision flux estimations in their specific experimental contexts. The content is supported by experimental data and detailed methodologies to ensure robust and reproducible results.
Introduction to ¹³C Metabolic Flux Analysis
¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates of intracellular metabolic pathways.[1] By introducing a substrate labeled with a stable isotope like ¹³C, researchers can trace the path of carbon atoms through the metabolic network.[1][2] The choice of the isotopic tracer is a critical determinant of the precision and accuracy of the resulting flux estimations.[3] Different tracers provide varying levels of information for different pathways. This guide focuses on the performance of [1,2-¹³C₂]glucose, a widely used tracer, in comparison to other common alternatives.
[1,2-¹³C₂]glucose in Central Carbon Metabolism
[1,2-¹³C₂]glucose is particularly effective for elucidating fluxes through glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[3][4][5][6] The dual labeling at the first and second carbon positions provides distinct isotopic signatures in downstream metabolites, allowing for the deconvolution of these interconnected pathways.[5] For instance, the metabolism of [1,2-¹³C₂]glucose through glycolysis produces 3-phosphoglycerate (B1209933) (3PG) that is 50% M+2 labeled, while the oxidative PPP results in a mixture of M+0, M+1, and M+2 labeled 3PG.[2] This clear distinction is fundamental to accurately resolving the fluxes through these key pathways.
Caption: Central metabolic pathways showing the entry points of [1,2-¹³C₂]glucose and glutamine.
Data Presentation: Comparative Precision of Isotopic Tracers
The precision of flux estimations is often reported as 95% confidence intervals, with narrower intervals indicating higher precision. The following tables summarize the performance of various isotopic tracers across key metabolic pathways based on computational and experimental studies.
Table 1: Performance of Glucose Tracers in Central Carbon Metabolism
| Tracer | Primary Pathways Probed | Precision | Advantages | Disadvantages |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | High | Excellent for resolving upper glycolysis and PPP fluxes. Considered one of the best single tracers for overall network analysis.[4][6] | Less informative for the TCA cycle compared to glutamine tracers.[5] |
| [1-¹³C]Glucose | Glycolysis | Moderate | Historically used for glycolysis. | Often outperformed by [1,2-¹³C₂]glucose.[5] Less effective in distinguishing between glycolysis and the PPP. |
| [U-¹³C₆]Glucose | General Carbon Metabolism | Moderate | Provides a broad overview of carbon flow through multiple pathways. | Can be less precise for specific pathway resolution compared to positionally labeled tracers. |
| [1,6-¹³C₂]Glucose | Glycolysis, PPP | High | Another doubly labeled tracer that provides high precision for glycolysis and PPP. |
Table 2: Performance of Other Tracers
| Tracer | Primary Pathways Probed | Precision | Advantages | Disadvantages |
| [U-¹³C₅]Glutamine | TCA Cycle | High | Highly effective for analyzing TCA cycle fluxes due to its direct entry into the cycle.[3][4][5] | Provides limited information on glycolytic and PPP fluxes. |
Studies have shown that parallel labeling experiments, for instance using [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine in separate cultures, can be a powerful strategy to achieve high-resolution flux maps across the entire central carbon metabolism.[2] In fact, combining data from [1,6-¹³C]glucose and [1,2-¹³C]glucose experiments has been shown to improve flux precision scores by nearly 20-fold compared to a commonly used mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose.[7]
Experimental Protocols
A generalized workflow for a ¹³C-MFA experiment is outlined below. Specific parameters such as cell density, incubation times, and media composition should be optimized for the specific cell line and experimental objectives.
Caption: A generalized workflow for a ¹³C Metabolic Flux Analysis experiment.
Cell Culture and Adaptation
-
Objective: To ensure cells are in a metabolic and isotopic steady state before the tracer experiment.
-
Protocol:
-
Culture cells in a standard growth medium to the desired cell density (typically mid-exponential phase).
-
Adapt the cells by switching to a medium containing the unlabeled version of the substrate (e.g., unlabeled glucose) at the same concentration to be used in the tracer experiment. This adaptation period can vary but is often for at least two cell doublings.
-
Isotopic Labeling Experiment
-
Objective: To label intracellular metabolites with the ¹³C tracer.
-
Protocol:
-
Remove the unlabeled medium and wash the cells once with a pre-warmed, base medium lacking the substrate.
-
Add the pre-warmed experimental medium containing the ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose). A common practice is to use a mixture of labeled and unlabeled glucose (e.g., 80% [1,2-¹³C₂]glucose and 20% unlabeled glucose).
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This time is dependent on the cell type and the turnover rates of the metabolites of interest and should be determined empirically.
-
Metabolism Quenching and Metabolite Extraction
-
Objective: To halt all enzymatic activity instantly and extract the intracellular metabolites.
-
Protocol:
-
Rapidly aspirate the labeled medium.
-
Immediately add an ice-cold quenching solution, such as 80% methanol (B129727), to the culture plate to stop all metabolic activity.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Sample Analysis by Mass Spectrometry
-
Objective: To determine the mass isotopomer distributions of key metabolites.
-
Protocol:
-
Dry the metabolite extract, typically using a speed vacuum concentrator.
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites to make them volatile.
-
Analyze the derivatized sample using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distributions.
-
Data Analysis and Flux Calculation
-
Objective: To calculate intracellular fluxes and their confidence intervals.
-
Protocol:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use specialized software (e.g., INCA, Metran, 13CFLUX2) to estimate the intracellular fluxes by fitting the experimental mass isotopomer distributions to a metabolic network model.
-
Perform statistical analysis to determine the goodness of fit and calculate the 95% confidence intervals for the estimated fluxes.
-
Conclusion
The selection of an appropriate isotopic tracer is a critical step in designing a successful ¹³C-MFA experiment. [1,2-¹³C₂]glucose has been demonstrated to be a superior tracer for achieving high-precision flux estimations in glycolysis and the pentose phosphate pathway.[3][4] For a comprehensive analysis of central carbon metabolism, particularly the TCA cycle, a parallel labeling strategy with [U-¹³C₅]glutamine is highly recommended. By following rigorous experimental protocols and utilizing the appropriate tracers, researchers can obtain accurate and precise measurements of metabolic fluxes, providing valuable insights into cellular physiology in both health and disease.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Deuterated Glucose Tracers: A Comparative Analysis
In the intricate landscape of metabolic research, stable isotope-labeled glucose tracers are indispensable tools for elucidating the complexities of cellular metabolism. The choice of tracer profoundly influences the quality and scope of experimental data. This guide provides an objective comparison between different deuterated glucose tracers, supported by experimental principles and methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal tracer for their specific research questions.
Stable isotope tracers, such as those incorporating deuterium (B1214612) (²H or D), are non-radioactive molecules that can be used to track the metabolic fate of glucose in vivo and in vitro.[1] These tracers are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions.[1] By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish between the labeled and unlabeled metabolites, thereby quantifying metabolic fluxes and pathway activities.[1]
Comparative Analysis of Tracer Performance
The selection of a glucose tracer is contingent on the specific metabolic pathway under investigation and the analytical platform available. The following table summarizes the key characteristics and applications of commonly used deuterated glucose tracers.
| Tracer | Primary Application(s) | Advantages | Disadvantages | Key Pathways Resolved |
| [6,6-²H₂]-glucose | Measurement of whole-body and tissue-specific glucose turnover and flux.[1] | Deuterium labels on the C6 position are less likely to be lost during glycolysis.[1][2] It is a well-established and widely used tracer for glucose kinetics.[1] Data analysis for glucose appearance and disappearance rates is relatively straightforward.[1] Often considered the "gold standard" for measuring whole-body glucose turnover and hepatic glucose production.[2] | Provides limited information on downstream metabolic pathways beyond glycolysis.[1] | Glycolysis, Gluconeogenesis |
| [2-²H]-glucose | Assessment of futile cycling at the level of glucose-6-phosphate.[2] | The deuterium label is lost to water during the isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P), providing a measure of this specific futile cycle.[2] | Not suitable for accurate determination of whole-body glucose turnover due to the metabolic instability of the label.[2] | Futile cycling (G6P <-> F6P) |
| D-Glucose-1,2,3,4,5,6,6-d₇ (D-Glucose-d₇) | Tracing the fate of glucose-derived hydrogen atoms into various biomolecules (e.g., lipids, amino acids).[1] Offers a global view of glucose's contribution to anabolic pathways.[1] Can yield larger signals from glucose and downstream metabolites in Deuterium Metabolic Imaging (DMI) compared to [6,6-²H₂]-glucose.[3] | Provides a comprehensive view of glucose's role in biosynthesis. | Potential for isotopic effects due to the high number of deuterium atoms.[1] Can lead to complex fragmentation patterns in mass spectrometry.[1] | Anabolic pathways, Lipogenesis, Amino acid synthesis |
| [3,4-¹³C₂, 6,6-²H₂]-glucose | Simultaneous measurement of glucose turnover and other metabolic pathways. | Allows for the evaluation of multiple metabolic pathways simultaneously as the different labels do not interfere with each other's detection.[4] | More complex data analysis compared to single-label tracers. | Glucose turnover, and other pathways depending on the ¹³C label position. |
Experimental Protocols
Detailed methodologies are essential for reproducible metabolic flux analysis. Below are generalized protocols for in vivo glucose tracer studies.
Protocol 1: In Vivo Glucose Tracer Study in a Mouse Model
Objective: To compare the in vivo metabolic fate of different deuterated glucose tracers (e.g., [6,6-²H₂]-Glucose).[1]
Materials:
-
Deuterated glucose tracer (sterile, injectable grade)[1]
-
Saline solution (0.9% NaCl, sterile)[1]
-
Animal model (e.g., C57BL/6 mice)[1]
-
Anesthesia (e.g., isoflurane)[1]
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)[1]
-
Tissue collection supplies (e.g., liquid nitrogen, pre-chilled mortars and pestles)[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system[1][2]
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions for at least one week. Fast the mice for a period appropriate to the study design (e.g., 6 hours) before the tracer infusion.[1]
-
Tracer Infusion: Prepare a sterile solution of the glucose tracer in saline. Anesthetize the mouse and place a catheter in a suitable blood vessel (e.g., tail vein). Administer a priming bolus dose of the tracer to rapidly achieve isotopic steady-state, followed by a continuous infusion.[1][5]
-
Blood and Tissue Sampling: Collect blood samples at predetermined time points before, during, and after the infusion to monitor plasma glucose enrichment.[1] At the end of the infusion period, euthanize the mouse and rapidly collect tissues of interest (e.g., liver, muscle, brain).[1] Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.[1]
-
Metabolite Extraction: For plasma samples, deproteinize by adding a cold solvent (e.g., methanol (B129727) or acetonitrile) and centrifuge to pellet the protein.[1] For tissue samples, pulverize the frozen tissue under liquid nitrogen and extract metabolites using a suitable solvent system.[1]
-
Analytical Measurement: Utilize GC-MS or LC-MS to measure the isotopic enrichment of glucose and other metabolites.
-
Data Analysis: Calculate the isotopic enrichment of glucose and other metabolites from the MS data.[1]
Protocol 2: Dual-Tracer Methodology for Endogenous Glucose Production
This protocol is designed to simultaneously measure endogenous glucose production and the rate of appearance of orally ingested glucose.[5]
Procedure:
-
Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study. An intravenous catheter is placed for tracer infusion and another for blood sampling.[5]
-
Priming Dose and Constant Infusion: To achieve isotopic steady-state more rapidly, a priming bolus of [6,6-²H₂]-glucose is administered, followed immediately by a continuous intravenous infusion.[5]
-
Baseline Sampling: After a 2-hour equilibration period to ensure isotopic steady-state, baseline blood samples are collected.[5]
-
Oral Glucose Administration: The subject ingests a solution containing a known amount of glucose enriched with a different tracer, for instance, [1-¹³C]-glucose.[5]
-
Post-Ingestion Blood Sampling: Blood samples are collected at frequent intervals for several hours after the glucose drink.[5]
-
Sample Processing and Analysis: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis. Plasma samples are derivatized and analyzed by GC-MS or LC-MS to determine the isotopic enrichment of both tracers.[5]
Visualizing Metabolic Pathways and Workflows
Diagrams are crucial for understanding the flow of tracers through metabolic pathways and experimental procedures.
Caption: Fate of Deuterium from [6,6-²H₂]-glucose and [2-²H]-glucose in Glycolysis.
Caption: General Experimental Workflow for an In Vivo Glucose Tracer Study.
Caption: Logic for Selecting a Deuterated Glucose Tracer Based on Research Question.
References
A Researcher's Guide to Goodness-of-Fit in D-Glucose-d2 Metabolic Flux Analysis
For researchers, scientists, and drug development professionals engaged in metabolic flux analysis (MFA), ensuring the accuracy and reliability of the resulting flux maps is of paramount importance. The statistical validation of the model against experimental data is a critical step in this process. This guide provides an objective comparison of goodness-of-fit criteria for MFA studies, with a focus on those employing D-Glucose tracers, supported by experimental protocols and data interpretation.
Core Statistical Validation Methods: A Comparative Analysis
The most widely adopted method for statistical validation in 13C-MFA and related techniques is the chi-square (χ²) test.[4] This test and its complementary methods are crucial for assessing whether a metabolic model is a statistically acceptable representation of the biological system.
| Criterion | Principle | Strengths | Limitations | Typical Acceptance Threshold |
| Chi-Square (χ²) Test | Quantifies the discrepancy between measured MIDs and simulated MIDs from the best-fit flux model. It is based on the sum of squared residuals (SSR), weighted by experimental variance.[5][6] | Provides a quantitative, statistical measure of how well the model fits the data. It is a well-established and widely used method integrated into most MFA software.[6][7] | Can be overly sensitive to underestimated measurement errors. A "good fit" does not definitively prove the model structure is correct, only that it is statistically plausible.[8][9] | A p-value > 0.05. This indicates that there is no statistically significant difference between the model's predictions and the experimental data.[5] |
| Confidence Interval Analysis | Determines the range (e.g., 95% confidence interval) within which the true value of each estimated flux is likely to lie. | Provides a measure of the precision for each individual flux estimate, helping to identify which fluxes are well-determined by the data and which are not.[4] | Does not validate the overall model structure but rather the certainty of its parameters. Wide confidence intervals may indicate an unidentifiable model. | Narrow confidence intervals are desirable, indicating high precision for the estimated flux. |
| Validation-Based Model Selection | Uses an independent validation dataset (not used for model fitting) to assess the predictive power of a model and compare it against alternative models.[10] | Robust against errors in measurement uncertainty and helps prevent overfitting the model to a single dataset. It is a powerful method for discriminating between competing model structures.[10] | Requires generating additional experimental data, which can be resource-intensive and time-consuming.[4] | The model that provides the best fit (e.g., lowest SSR) to the independent validation data is selected as the most plausible.[6] |
Illustrative Data for Goodness-of-Fit Assessment
To demonstrate the application of the χ² test, the following table presents simulated quantitative data from a typical D-Glucose tracer MFA experiment. The goal is to determine if the calculated Sum of Squared Residuals (SSR) represents a statistically acceptable fit.
| Metabolite Fragment | Measured MID | Simulated MID | Standard Deviation | Weighted Residual | Contribution to SSR |
| Alanine (m+0) | 0.45 | 0.46 | 0.010 | -1.00 | 1.00 |
| Alanine (m+1) | 0.35 | 0.34 | 0.008 | 1.25 | 1.56 |
| Alanine (m+2) | 0.20 | 0.20 | 0.005 | 0.00 | 0.00 |
| Lactate (m+0) | 0.10 | 0.12 | 0.015 | -1.33 | 1.78 |
| Lactate (m+1) | 0.30 | 0.29 | 0.010 | 1.00 | 1.00 |
| Lactate (m+2) | 0.60 | 0.59 | 0.012 | 0.83 | 0.69 |
| Glutamate (m+0) | 0.55 | 0.53 | 0.011 | 1.82 | 3.31 |
| Glutamate (m+1) | 0.25 | 0.26 | 0.007 | -1.43 | 2.04 |
| Glutamate (m+2) | 0.20 | 0.21 | 0.006 | -1.67 | 2.78 |
| Total SSR | 14.16 | ||||
| Degrees of Freedom (DOF) | 12 | ||||
| p-value | 0.29 |
In this simulated example, the total SSR is 14.16. With 12 degrees of freedom (number of measurements minus the number of estimated free fluxes), this results in a p-value of 0.29. Since this value is well above the typical 0.05 threshold, the fit is considered statistically acceptable, meaning the metabolic model provides a valid representation of the experimental data.[5]
Experimental Protocols
Detailed and rigorous experimental protocols are essential for obtaining high-quality data for metabolic model validation.[11] Below is a generalized protocol for an MFA experiment using a D-Glucose tracer.
Protocol 1: Isotope Labeling and Metabolite Extraction
Objective: To achieve a metabolic and isotopic steady state by culturing cells in a medium containing a D-Glucose tracer and then to extract intracellular metabolites for analysis.
Materials:
-
Cell line of interest (e.g., A549, CHO, etc.)
-
Appropriate cell culture medium (e.g., DMEM) lacking glucose.
-
D-Glucose tracer (e.g., D-Glucose-d2).
-
Dialyzed Fetal Bovine Serum (dFBS).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Quenching/Extraction Solution (e.g., 80:20 Methanol:Water) cooled to -80°C.
-
Cell scrapers.
Procedure:
-
Cell Culture: Culture cells in standard glucose-containing medium to the desired confluency (typically 70-80%) in 6-well plates.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the D-Glucose tracer to the desired final concentration (e.g., 10 mM) and 10% dFBS.
-
Isotope Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.[2]
-
Add 1 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for a duration sufficient to achieve isotopic steady state (typically determined empirically, often 6-24 hours).[12]
-
-
Metabolite Quenching and Extraction:
-
Cell Lysis and Clarification:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[2]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Store the metabolite extracts at -80°C until analysis.
-
Protocol 2: Mass Spectrometry and Data Analysis
Objective: To determine the mass isotopomer distributions (MIDs) of key metabolites using mass spectrometry.
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Derivatization (for GC-MS): Evaporate the metabolite extracts to dryness under nitrogen. Derivatize the dried samples to increase the volatility of polar metabolites.
-
Instrument Setup: Develop and optimize a chromatographic method to separate the target metabolites and an MS method to detect and quantify the different mass isotopomers for each metabolite.
-
Data Acquisition: Inject the prepared samples and acquire the mass spectral data.
-
Data Analysis:
-
Integrate the peak areas for each mass isotopomer of each target metabolite.
-
Correct the raw MID data for the natural abundance of heavy isotopes (e.g., ¹³C, ²⁹Si) to obtain the final MIDs for flux calculation.[4]
-
Use the corrected MIDs as input for the MFA software to estimate fluxes and perform goodness-of-fit analysis.
-
Visualizations
Logical and Experimental Workflows
To better understand the process, the following diagrams illustrate the logical flow of statistical validation and the overall experimental workflow for a this compound tracer study.
Caption: Logical flow for model validation in metabolic flux analysis.
Caption: High-level experimental workflow for MFA using this compound.
Metabolic Pathway Context
This compound tracers are instrumental in quantifying fluxes through central carbon metabolism, including glycolysis and the Pentose Phosphate Pathway (PPP). The specific position of the deuterium (B1214612) label allows for the deconvolution of fluxes at key branch points.[2][12]
Caption: Key pathways traced by this compound in central metabolism.
References
- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to D-Glucose-d2 Infusion Protocols: Reproducibility and Robustness in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the precise and reproducible measurement of glucose kinetics is paramount for understanding pathophysiology and developing effective therapeutics. D-Glucose-d2, particularly [6,6-²H₂]glucose, administered via infusion protocols, has become a cornerstone for these investigations. This guide provides an objective comparison of this compound infusion protocols with alternative methods, focusing on their reproducibility and robustness, supported by experimental data and detailed methodologies.
Comparative Analysis of Glucose Tracer Infusion Protocols
The selection of a stable isotope tracer for glucose kinetic studies is a critical decision that influences the accuracy and reliability of the experimental outcomes. [6,6-²H₂]glucose is often considered a "gold standard" due to the stability of the deuterium (B1214612) labels on the C-6 position, which are not lost during glycolysis, thus providing a reliable measure of whole-body glucose turnover.[1] Alternative tracers, such as those labeled with Carbon-13 (¹³C), offer distinct advantages for specific metabolic questions.
| Tracer | Primary Application(s) | Advantages | Disadvantages |
| This compound ([6,6-²H₂]glucose) | Measurement of whole-body glucose Rate of Appearance (Ra) and disappearance (Rd), and Endogenous Glucose Production (EGP).[2][3] | High reliability as the deuterium labels are not lost during glycolysis.[1] Considered a "gold standard" for glucose turnover studies.[1] | Provides limited information on intracellular metabolic pathways. |
| [U-¹³C]glucose | Tracing the carbon backbone of glucose through central carbon metabolism (glycolysis, PPP, TCA cycle).[4] | Provides a broad overview of carbon flow through multiple pathways. | Recycling of the ¹³C label can lead to an underestimation of glucose turnover if not properly accounted for.[4] |
| [1-¹³C]glucose | Historically used for glycolysis studies. | Simple to use for basic glycolytic flux. | Less effective in distinguishing between glycolysis and the Pentose Phosphate Pathway (PPP). |
| [3,4-¹³C₂]glucose | Measurement of whole-body glucose turnover. | Shown to provide identical measurements of glucose production when compared directly with [6,6-²H₂]glucose.[5] | Less commonly used than [6,6-²H₂]glucose. |
Data on Reproducibility and Robustness
The reproducibility of a tracer infusion protocol is a key indicator of its robustness. The coefficient of variation (CV), which expresses the standard deviation as a percentage of the mean, is a common metric for assessing reproducibility. While data on the day-to-day variability of the entire infusion protocol is limited, the analytical precision of measuring the tracer in biological samples is well-documented and contributes significantly to the overall reproducibility.
| Parameter | Tracer | Analytical Method | Coefficient of Variation (CV) | Reference(s) |
| Glucose-d2/Glucose Ratio in Human Serum/Plasma | [6,6-²H₂]glucose | LC-MS/MS | 1.20% - 8.19% | [6] |
| Glucose Isotope Enrichment | [6,6-²H₂]glucose | Mass Spectrometry | 0.86% - 0.99% | [4] |
| Glucose Production (GP) Rate | [3,4-¹³C₂]glucose vs. [6,6-²H₂]glucose | NMR | Identical results | [5] |
Experimental Protocols
A meticulously executed experimental protocol is fundamental to achieving reproducible and robust results. The primed-constant infusion of this compound is a widely accepted method for measuring glucose kinetics in a steady state.[2]
Primed-Constant Infusion Protocol for this compound
1. Subject Preparation:
-
Subjects should fast overnight for 10-12 hours to reach a post-absorptive state.[2]
-
Two intravenous catheters are inserted into contralateral arm veins: one for the tracer infusion and the other for blood sampling.[2]
2. Tracer Preparation:
-
A sterile stock solution of [6,6-²H₂]glucose is prepared in saline.[2]
-
A priming dose is calculated to rapidly achieve the desired isotopic enrichment in the plasma.[2] This is followed by a continuous infusion at a constant rate.
3. Infusion and Sampling:
-
The priming dose is administered as a bolus, immediately followed by the start of the constant infusion.[7]
-
Blood samples are collected at baseline (before the infusion) and at regular intervals during the steady-state period to measure plasma glucose concentration and isotopic enrichment.[2]
4. Sample Handling and Analysis:
-
Blood samples are collected in tubes containing an anticoagulant and a glycolysis inhibitor and immediately placed on ice.[2]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[2]
-
The isotopic enrichment of this compound in plasma is determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5]
Visualizing Metabolic Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental process and the metabolic fate of this compound, the following diagrams are provided.
The infused this compound tracer enters the systemic circulation and is taken up by various tissues, where it is metabolized through several key pathways.
References
- 1. Use of [6,6-2H2]glucose and of low-enrichment [U-13C6]-glucose for sequential or simultaneous measurements of glucose turnover by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. prosciento.com [prosciento.com]
- 4. d-nb.info [d-nb.info]
- 5. Reproducibility of continuous glucose monitoring results under real-life conditions in an adult population: a functional data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precise determination of glucose-d(2)/glucose ratio in human serum and plasma by APCI LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Glucose Analogs: Benchmarking D-Glucose-d2 Against Non-Metabolizable Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of glucose uptake and metabolism is paramount. This guide provides an objective comparison of D-Glucose-d2, a stable isotope-labeled glucose, with two widely used non-metabolizable glucose analogs: 2-deoxy-D-glucose (2-DG) and 3-O-methyl-D-glucose (3-OMG). By presenting supporting experimental data and detailed protocols, this guide aims to inform the selection of the most appropriate tracer for specific research applications.
The study of cellular metabolism, particularly glucose metabolism, is fundamental to understanding a vast array of physiological and pathological processes, from cancer biology to diabetes.[1] The choice of tracer is a critical determinant of experimental outcomes. While this compound allows for the tracing of glucose through metabolic pathways, non-metabolizable analogs like 2-DG and 3-OMG are employed to study glucose transport in isolation.[2][3] This guide delves into the key differences in their mechanisms, applications, and provides the necessary experimental frameworks for their comparative evaluation.
Comparative Analysis of Glucose Analogs
The fundamental difference between this compound and the non-metabolizable analogs lies in their metabolic fate. This compound, as a deuterated form of glucose, is transported into the cell and subsequently metabolized through glycolysis and other downstream pathways.[4] This allows for the dynamic tracking of carbon and hydrogen atoms through metabolic networks.[1]
In contrast, 2-deoxy-D-glucose (2-DG) is transported into the cell and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[5][6] However, due to the absence of the hydroxyl group at the C-2 position, 2-DG-6P cannot be further metabolized and accumulates within the cell.[6][7] This intracellular trapping makes it a valuable tool for measuring glucose uptake.[2]
3-O-methyl-D-glucose (3-OMG) represents another class of non-metabolizable analog. It is transported into the cell via glucose transporters but is not a substrate for hexokinase and therefore is not phosphorylated.[2][3] This allows it to equilibrate across the cell membrane, making it a useful marker for assessing glucose transport activity.[2]
The following table summarizes the key characteristics and applications of these three glucose analogs.
| Feature | This compound | 2-deoxy-D-glucose (2-DG) | 3-O-methyl-D-glucose (3-OMG) |
| Metabolic Fate | Metabolized via glycolysis and other pathways[4] | Phosphorylated and trapped intracellularly[5][6] | Transported but not phosphorylated[2][3] |
| Primary Application | Metabolic flux analysis, tracing metabolic pathways[1] | Measurement of glucose uptake rates[2] | Measurement of glucose transport activity[3] |
| Mechanism of Measurement | Tracing the incorporation of deuterium (B1214612) into metabolites via LC-MS or NMR[8] | Quantification of accumulated radiolabeled or fluorescent 2-DG-6P[9][10] | Quantification of radiolabeled 3-OMG uptake over time[11] |
| Advantages | Provides a dynamic view of glucose metabolism[1] | Signal amplification due to intracellular accumulation[7] | Measures transport independently of metabolism[3] |
| Limitations | Requires sophisticated analytical techniques (e.g., mass spectrometry)[8] | Can inhibit glycolysis and induce cellular stress[12] | Rapid equilibration can limit the time window for measurement[2] |
Visualizing the Metabolic Fates
To further illustrate the distinct pathways of these glucose analogs upon entering a cell, the following diagram outlines their metabolic fates.
Experimental Protocols
To facilitate a direct comparison of these glucose analogs, detailed methodologies for key experiments are provided below.
Experimental Workflow for Comparative Glucose Analog Uptake
The following diagram outlines a general workflow for comparing the uptake of this compound, 2-DG, and 3-OMG in a cell culture model.
Protocol 1: this compound Metabolic Tracing using LC-MS
This protocol outlines the general steps for tracing the metabolism of this compound in cultured cells.
Materials:
-
This compound
-
Glucose-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (B129727)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency at the time of the experiment.
-
Media Preparation: Prepare labeling media by supplementing glucose-free medium with this compound to the desired concentration and dFBS.
-
Labeling: Replace the growth medium with the this compound labeling medium and incubate for the desired time course.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis: Analyze the extracted metabolites using a liquid chromatography-mass spectrometry (LC-MS) system to identify and quantify deuterium-labeled metabolites.[8]
Protocol 2: 2-deoxy-D-[³H]glucose Uptake Assay
This protocol is a standard method for measuring glucose uptake using radiolabeled 2-DG.[9]
Materials:
-
2-deoxy-D-[³H]glucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phosphate-Buffered Saline (PBS)
-
0.1 M NaOH
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 12-well plates.
-
Glucose Starvation: Wash cells with KRH buffer and incubate in KRH buffer for 1-2 hours at 37°C.[13]
-
Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/mL) and incubate for a defined period (e.g., 5-10 minutes).
-
Stop Reaction: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.[13]
-
Cell Lysis: Lyse the cells with 0.1 M NaOH.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[13]
Protocol 3: 3-O-methyl-D-[¹⁴C]glucose Transport Assay
This protocol measures glucose transport using radiolabeled 3-OMG.[11]
Materials:
-
3-O-methyl-D-[¹⁴C]glucose
-
Phosphate-Buffered Saline (PBS)
-
Stop solution (ice-cold PBS with 100 µmol/L mercuric chloride and 50 µmol/L phloretin)
-
Cell lysis buffer
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Preparation: Prepare a cell suspension in PBS.
-
Uptake: Initiate transport by adding a "hot" solution containing 3-O-methyl-D-[¹⁴C]glucose (e.g., 0.5 µCi/mL) to the cell suspension.
-
Time Points: At various time points (e.g., 15, 30, 45, 60 seconds), transfer an aliquot of the cell suspension to a microcentrifuge tube containing the stop solution.
-
Separation: Centrifuge the tubes to pellet the cells and remove the supernatant.
-
Cell Lysis: Lyse the cell pellet.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
Conclusion
The choice between this compound, 2-deoxy-D-glucose, and 3-O-methyl-D-glucose is contingent on the specific research question. For elucidating the dynamic flow of glucose through metabolic pathways, this compound is the tracer of choice, providing a wealth of information through metabolomic analysis.[1] When the primary objective is to quantify the rate of glucose uptake, the intracellular trapping of 2-DG offers a robust and sensitive method.[2] For studies focusing specifically on the activity of glucose transporters, independent of downstream metabolism, 3-OMG provides a clean and direct measurement.[3] By understanding the distinct advantages and limitations of each analog and employing the appropriate experimental protocols, researchers can ensure the generation of accurate and meaningful data in their metabolic investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.co.jp [revvity.co.jp]
- 3. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (glucose d2) | Endogenous Metabolite | 18991-62-3 | Invivochem [invivochem.com]
- 5. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
Confirming Deuterium Label Positions in D-Glucose-d2: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise location of isotopic labels is paramount for accurate metabolic tracing and drug development studies. This guide provides a comparative analysis of common D-Glucose-d2 isotopologues and details the experimental methodologies used to confirm the position of deuterium (B1214612) labels.
The use of stable isotope-labeled molecules, such as this compound, is a cornerstone of modern metabolic research. These tracers allow for the precise tracking of glucose through various biochemical pathways, providing invaluable insights into cellular metabolism in both healthy and diseased states. The efficacy of these studies, however, hinges on the accurate knowledge of the position of the deuterium labels. This guide compares common this compound variants and outlines the primary analytical techniques for label position confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Common this compound Isotopologues
The choice of a specific this compound isotopologue depends on the metabolic pathway under investigation. Different labeling patterns offer distinct advantages for tracing specific enzymatic reactions.
| Isotopologue | Common Applications | Advantages | Potential Considerations |
| [6,6-d2]D-Glucose | Glycolysis, Tricarboxylic Acid (TCA) Cycle, Pentose Phosphate Pathway (PPP) | Labels are retained through glycolysis to pyruvate (B1213749) and lactate, making it a reliable tracer for these pathways.[1] It is often considered a "gold standard" for measuring glucose turnover.[2] | Information on futile cycling at the level of glucose-6-phosphate is limited. |
| [2-d1]D-Glucose | Futile cycling at the glucose-6-phosphate level | The deuterium label is lost during the isomerization of glucose-6-phosphate to fructose-6-phosphate, providing a direct measure of this metabolic loop.[2] | Not ideal for tracking the entire glucose carbon skeleton through downstream pathways. |
| [1-d1]D-Glucose | Pentose Phosphate Pathway (PPP) | The label at the C1 position is lost as CO2 in the oxidative phase of the PPP, allowing for flux measurements through this pathway. | |
| Uniformly Deuterated D-Glucose (e.g., D-Glucose-d7) | Global metabolic activity imaging | Provides a strong signal for imaging overall glucose uptake and incorporation into macromolecules like glycogen, lipids, and proteins.[3] | Does not provide information on specific pathway fluxes without further analysis. |
Experimental Protocols for Label Position Confirmation
The definitive confirmation of deuterium label positions relies on robust analytical techniques. NMR and GC-MS are the most powerful and commonly employed methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution. For deuterated glucose, ¹H NMR and ²H NMR are particularly informative.
Experimental Workflow for NMR Analysis
References
Safety Operating Guide
Safe Disposal of D-Glucose-d2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of D-Glucose-d2, a stable isotope-labeled sugar commonly used in metabolic research and other scientific applications.
Key Safety and Disposal Parameters
This compound is labeled with deuterium, a stable (non-radioactive) isotope of hydrogen.[1] Consequently, it does not necessitate the specialized handling and disposal protocols required for radioactive materials.[1] In general, compounds enriched with stable isotopes are managed in the same manner as their unenriched counterparts.[1] The following table summarizes crucial information for the safe handling and disposal of this compound.
| Parameter | Information |
| Chemical Nature | Solid[1] |
| Radioactivity | Not radioactive[1] |
| Hazard Classification | Not classified as a hazardous substance or mixture[2] |
| Primary Disposal Route | Approved chemical waste disposal facility[1] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects[1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, lab coat[1] |
Experimental Protocol: Standard Disposal Procedure for this compound
The following protocol outlines the recommended steps for the disposal of this compound from a laboratory setting. This procedure is based on general chemical waste guidelines and should be adapted to comply with institutional and local regulations.
1. Waste Identification and Segregation:
-
Identify the waste stream containing this compound.
-
Segregate this waste from radioactive and biohazardous waste streams.
-
If this compound is mixed with other chemicals, the disposal procedure must account for the hazards of all components in the mixture.[1]
2. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound waste.
-
Handle the waste in a well-ventilated area to avoid inhalation of any dust particles.
3. Containment and Labeling:
-
Place solid this compound waste into a clearly labeled, sealed, and chemically compatible container.
-
For solutions containing this compound, use a labeled, sealed, and appropriate liquid waste container.
-
The label should clearly identify the contents, including "this compound" and any other chemicals present in the waste mixture.
4. Storage:
-
Store the sealed waste container in a designated and secure chemical waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
5. Disposal:
-
Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.[1]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [1] This is to prevent its release into the environment, where it may be harmful to aquatic organisms.[1]
6. Accidental Release Measures:
-
In the event of a spill, wear full personal protective equipment.
-
Avoid breathing in any dust.
-
Mechanically collect the spilled solid (e.g., by sweeping or shoveling) and place it into a suitable container for disposal.[3]
-
Prevent the spilled material from entering drains or water courses.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety protocols and local regulations for chemical waste management.
References
Essential Safety and Logistical Information for Handling D-Glucose-d2
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for D-Glucose-d2, a stable isotope-labeled compound used in metabolic research.
Quantitative Data Summary
While specific quantitative toxicological data for this compound is not extensively available, its safety profile is generally considered comparable to that of unlabeled D-Glucose.[1] The substance is not classified as hazardous.[2] Key data points are summarized below:
| Parameter | Information | Citation |
| Molecular Formula | C₆H₁₀D₂O₆ | [2][3] |
| Molecular Weight | 182.17 g/mol | [2][3] |
| Appearance | Solid, powder | [4][5] |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years | [2][3] |
| Oral LD50 (Rat) for D-Glucose | 25,800 mg/kg | [1][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and maintain the integrity of experiments.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Verification: Confirm that the product is this compound as ordered.
-
Storage: Store the container in a tightly sealed, cool, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[1][2] Recommended storage conditions are -20°C for long-term storage (up to 3 years) or 4°C for shorter-term use (up to 2 years).[3]
Preparation and Handling
-
Engineering Controls: Work in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[2]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
In Case of Accidental Release
-
Containment: Prevent further leakage or spillage.[4]
-
Cleanup: For solid spills, mechanically sweep or shovel the material into a suitable container for disposal.[1] Avoid generating dust.[1]
-
Environmental Protection: Prevent the product from entering drains or water courses.[1][4]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure | Citation |
| Ingestion | If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. | [2][4] |
| Skin Contact | Wash off with soap and plenty of water. | [4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). | [2] |
Disposal Plan
This compound is labeled with stable, non-radioactive isotopes and should be disposed of as non-hazardous chemical waste, unless mixed with other hazardous materials.[4]
Waste Segregation and Collection
-
Segregation: Keep this compound waste separate from radioactive and general laboratory trash.[4]
-
Containerization: Collect waste in a clearly labeled, sealed container suitable for chemical waste.
Disposal Method
-
Vendor Disposal: Dispose of the waste through a licensed and approved chemical waste disposal company.[4]
-
Environmental Precaution: Do NOT dispose of this compound down the drain or in regular trash to prevent release into the environment, as it can be harmful to aquatic life.[4]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A flowchart outlining the safe handling and disposal workflow for this compound.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
